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  • Product: 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene
  • CAS: 196489-67-5

Core Science & Biosynthesis

Foundational

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS 196489-67-5): A Comprehensive Physicochemical and Analytical Guide

Executive Summary The compound 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS 196489-67-5) is a structurally intriguing diarylalkane derivative characterized by a central ethylidene bridge connecting a p-tolyl group and a p-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS 196489-67-5) is a structurally intriguing diarylalkane derivative characterized by a central ethylidene bridge connecting a p-tolyl group and a p-methoxyphenyl (anisyl) group[1]. As a highly lipophilic and sterically hindered scaffold, it presents unique physicochemical properties that are increasingly relevant in medicinal chemistry, specifically in the development of selective estrogen receptor modulators (SERMs) and advanced organic materials. This whitepaper provides a rigorous analysis of its molecular architecture, physicochemical properties, and the self-validating analytical protocols required for its characterization.

Molecular Architecture & Physicochemical Profiling

The structural framework of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene consists of two substituted aromatic rings. The electron-donating methoxy group on one ring and the methyl group on the other significantly influence the electron density distribution across the pi-systems, impacting its reactivity in electrophilic aromatic substitutions and its binding affinity in hydrophobic biological pockets.

Quantitative Physicochemical Data

Understanding the baseline physicochemical metrics is crucial for predicting pharmacokinetic behavior (ADME) and formulation stability. The following table synthesizes the core properties derived from standard cheminformatics evaluations[1][2].

PropertyValue / DescriptorMechanistic Implication
Chemical Formula C16H18ODictates baseline stoichiometry and combustion analytics.
Molecular Weight 226.32 g/mol Favorable for oral bioavailability (Lipinski’s Rule of 5 compliant).
InChIKey APLPYROKKJCFQX-UHFFFAOYSA-NUnique identifier for database cross-referencing[1].
Hydrogen Bond Donors 0High lipophilicity; relies on hydrophobic interactions.
Hydrogen Bond Acceptors 1 (Ether Oxygen)Limited aqueous solubility; potential for weak dipole interactions.
Rotatable Bonds 3Moderate conformational flexibility around the ethylidene bridge.
Fraction Csp3 0.19Indicates a highly aromatic, planar-dominated 3D geometry.

Mechanistic Insights: Synthesis & Reactivity

The synthesis of diarylalkanes like 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene typically relies on Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling followed by reduction).

Causality in Experimental Choices: When synthesizing this specific scaffold, the choice of Lewis acid in Friedel-Crafts alkylation is critical. Using a harsh Lewis acid (like AlCl3) can lead to ether cleavage (demethylation of the methoxy group). Therefore, milder catalysts such as Bi(OTf)3 or solid-supported acids are preferred to maintain the integrity of the p-methoxy substituent while driving the alkylation at the benzylic position.

Analytical Workflows & Self-Validating Protocols

To ensure scientific integrity, the analytical characterization of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene must employ an orthogonal, self-validating system. Relying solely on HPLC-UV is insufficient due to the lack of distinct chromophoric shifts between the starting materials and the product. A coupled LC-MS/NMR approach is mandatory.

Step-by-Step HPLC-MS/MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile (ACN). Sonicate for 5 minutes. Dilute to a working concentration of 10 µg/mL using a 50:50 ACN:Water mixture.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 4 minutes. The high lipophilicity of the compound ensures strong retention; it typically elutes in the highly organic phase (>80% B).

  • Ionization & Detection: Utilize Electrospray Ionization in positive mode (ESI+). Monitor for the protonated parent mass [M+H]+≈227.14 .

  • Validation (Causality): The self-validating step involves monitoring the primary MS/MS fragment. The cleavage of the benzylic C-C bond yields a highly stable carbocation (either the p-methoxybenzyl or p-methylbenzyl cation, depending on charge retention), typically resulting in a dominant m/z peak at 121.06 or 105.07. If these fragments are absent, the structural assignment is invalid.

Analytical Workflow Visualization

AnalyticalWorkflow Prep Sample Prep (ACN/Water) LC RP-HPLC Separation (C18 Column) Prep->LC 5µL Injection MS ESI+ MS/MS (Parent m/z 227) LC->MS Elution >80% Org Data Fragment Analysis (m/z 121 / 105) MS->Data CID Fragmentation

Figure 1: Orthogonal LC-MS/MS self-validating workflow for CAS 196489-67-5 characterization.

Applications in Drug Development & Materials Science

In drug development, the 1,1-diarylalkane motif serves as a bioisostere for diphenylmethane derivatives, which are prevalent in antihistamines and psychoactive compounds. The addition of the ethylidene methyl group introduces a chiral center, allowing for stereospecific target binding. In materials science, the compound's high thermal stability and predictable refractive index make it a candidate for integration into liquid crystal formulations and specialized polymer resins.

References

  • Sigma-Aldrich. "1-Methoxy-4-(1-(p-tolyl)ethyl)benzene | 196489-67-5". Merck KGaA. Available at: [Link][1]

  • Sigma-Aldrich. "Properties: 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene". Merck KGaA. Available at:[Link][2]

Sources

Exploratory

An In-depth Technical Guide to Determining the Solubility Profile of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene in Organic Solvents

Abstract Introduction and Strategic Importance 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is an aromatic ether with a molecular structure suggesting significant non-polar character. Compounds of this nature are frequently uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction and Strategic Importance

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is an aromatic ether with a molecular structure suggesting significant non-polar character. Compounds of this nature are frequently utilized as intermediates in organic synthesis, building blocks for functional materials, or as scaffolds in medicinal chemistry. A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its effective application. The solubility profile dictates crucial process parameters, including:

  • Reaction Chemistry: Solvent choice impacts reactant solvation, reaction kinetics, and equilibrium position.

  • Purification and Isolation: Knowledge of solubility is fundamental for developing efficient crystallization, precipitation, or chromatographic purification methods.

  • Formulation and Delivery: In pharmaceutical sciences, solubility in various excipients and solvent systems is a critical determinant of a drug candidate's viability and bioavailability.

This guide provides the scientific rationale and a validated experimental protocol to establish the thermodynamic solubility of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene, enabling informed decision-making in research and development.

Physicochemical Characterization and Solubility Prediction

Before embarking on experimental measurements, a theoretical assessment based on the molecule's structure provides a predictive framework. The widely accepted principle of "like dissolves like" serves as our primary guide.[1]

Molecular Structure: 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene C₁₆H₁₈O Molecular Weight: 226.31 g/mol [2]

The molecule is characterized by two phenyl rings and an ethyl bridge, contributing to a large, non-polar, and rigid backbone. The single methoxy group (-OCH₃) introduces a minor polar site capable of acting as a hydrogen bond acceptor, but its influence is significantly outweighed by the hydrophobic nature of the hydrocarbon scaffold.

Table 1: Predicted Solubility Profile and Physicochemical Properties

PropertyValue / PredictionRationale
Molecular Formula C₁₆H₁₈O-
Molecular Weight 226.31 g/mol [2]-
Appearance Likely a solid at STPThe molecular weight and rigidity suggest a potential crystalline solid state.
Polarity Predominantly Non-PolarThe large hydrocarbon surface area dominates the molecule's character.
Hydrogen Bond Donor 0No labile protons (e.g., -OH, -NH).
Hydrogen Bond Acceptor 1 (the ether oxygen)The lone pairs on the oxygen can accept a hydrogen bond.
Predicted Solubility in Non-Polar Solvents (e.g., Hexane, Toluene) High The non-polar nature of the solute will have favorable interactions with non-polar solvents.[1]
Predicted Solubility in Polar Aprotic Solvents (e.g., THF, Acetone) Moderate to High Solvents can engage in dipole-dipole interactions, but lack strong hydrogen bonding.
Predicted Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol) Low to Moderate The energy required to break the strong hydrogen bonds of the solvent is not fully compensated by solute-solvent interactions.
Predicted Solubility in Aqueous Solvents (e.g., Water) Very Low / Insoluble The hydrophobic nature of the molecule makes it energetically unfavorable to dissolve in a highly polar, hydrogen-bonded solvent like water.

Experimental Design for Thermodynamic Solubility Determination

To generate a definitive solubility profile, a rigorous experimental methodology is required. The isothermal shake-flask method is the universally recognized gold-standard for determining thermodynamic equilibrium solubility.[3] It is an "excess solid" method where the compound is incubated with a solvent for a sufficient duration to ensure the solution is saturated.[4]

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive profile. A diverse set spanning the full polarity spectrum should be selected.

  • Non-Polar: Toluene, Heptane

  • Moderately Polar / Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate

  • Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Ethanol, Methanol

This selection allows for the characterization of solubility across a range of intermolecular forces, from van der Waals forces in non-polar systems to dipole-dipole and hydrogen bonding interactions in polar systems.

Experimental Workflow

The overall process follows a logical sequence from preparation to quantification. This workflow is designed to be self-validating by incorporating essential quality control steps.

G prep Step 1: Preparation - Accurately weigh excess solid compound - Add precise volume of solvent equil Step 2: Equilibration - Seal vials - Agitate at constant temperature (e.g., 25°C) - Minimum 24-48 hours prep->equil Incubation phase_sep Step 3: Phase Separation - Allow solid to settle - Centrifuge or let stand equil->phase_sep Reaching Equilibrium sampling Step 4: Sampling & Dilution - Withdraw supernatant using filtered syringe - Dilute gravimetrically into mobile phase phase_sep->sampling Isolating Saturated Solution analysis Step 5: Quantification - Analyze by validated HPLC-UV method - Use a multi-point calibration curve sampling->analysis Sample Injection calc Step 6: Calculation - Determine concentration (mg/mL) - Account for dilution factor analysis->calc Data Processing

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol provides a step-by-step methodology for determining the solubility of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene.

Materials and Reagents
  • Solute: 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene, purity ≥97%[2]

  • Solvents: HPLC-grade or equivalent (Toluene, Heptane, DCM, THF, Ethyl Acetate, Acetone, ACN, DMSO, Ethanol, Methanol)

  • Apparatus:

    • Analytical balance (4 decimal places)

    • 2-4 mL glass vials with PTFE-lined screw caps

    • Positive displacement pipette or calibrated glass pipettes

    • Orbital shaker with temperature control or a thermostatted water bath

    • Centrifuge

    • Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks for dilutions

    • Validated HPLC-UV system

Procedure
  • Preparation of Slurries: a. Add an excess of solid 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene to a pre-weighed glass vial (e.g., 15-20 mg). The key is to ensure undissolved solid remains at equilibrium.[4] b. Record the exact mass of the solid added. c. Add a precise volume (e.g., 1.0 mL) of the selected solvent to the vial. d. Securely cap the vial. e. Prepare a separate vial for each solvent to be tested.

  • Equilibration: a. Place the vials on an orbital shaker or in a water bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the slurries for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure thermodynamic equilibrium is reached.[3]

  • Phase Separation and Sampling: a. After equilibration, remove the vials and allow the undissolved solid to settle for 1-2 hours at the same constant temperature. Centrifugation (e.g., 5 min at 10,000 rpm) can be used to expedite this process. b. Carefully draw a known volume of the clear supernatant (e.g., 100 µL) using a syringe fitted with a 0.22 µm filter. The filtration step is critical to remove any microscopic particulate matter.

  • Sample Dilution and Quantification: a. Dispense the filtered aliquot into a pre-weighed volumetric flask and immediately determine the mass of the transferred solution. b. Dilute the sample with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve. c. Analyze the diluted sample using a validated HPLC-UV method. A reverse-phase C18 column is often suitable for compounds of this nature. d. Calculate the concentration of the original saturated solution by applying the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear, structured table for easy comparison and analysis.

Table 2: Experimental Solubility Data for 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene at 25°C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Heptane0.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Tetrahydrofuran4.0Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Ethanol5.2Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Methanol6.6Experimental ValueCalculated Value
DMSO7.2Experimental ValueCalculated Value

This table is a template for recording experimentally generated data.

The resulting data will provide a quantitative profile that can be used to select optimal solvents for any given application, from chemical synthesis to product formulation.

Conclusion

This guide has established a robust, scientifically-grounded methodology for determining the solubility profile of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene. By combining theoretical predictions based on molecular structure with the practical application of the gold-standard isothermal shake-flask method, researchers can generate the reliable, quantitative data essential for advancing their work. Adherence to the detailed protocol will ensure the production of a high-integrity solubility profile, empowering informed and efficient process development.

References

  • Title: Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH Source: National Institutes of Health URL
  • Title: Compound solubility measurements for early drug discovery Source: Computational Chemistry, Life Chemicals URL
  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of California, Irvine - Department of Chemistry URL
  • Title: 1-Methoxy-4-(1-(p-tolyl)ethyl)
  • Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University of Colorado Denver URL
  • Title: 1-Methoxy-4-(1-(p-tolyl)ethyl)

Sources

Foundational

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene: Safety Data Sheet and In Vitro Toxicity Profiling Guide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS: 196489-67-5) is a synthetic asymm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS: 196489-67-5) is a synthetic asymmetric 1,1-diarylethane derivative[1]. Structurally, it consists of an ethane backbone substituted at the C1 position with both a p-methoxyphenyl group and a p-tolyl group. In drug discovery and environmental toxicology, 1,1-diarylethanes are highly scrutinized due to their structural homology to known endocrine-disrupting chemicals (EDCs) such as methoxychlor and bisphenol analogs, as well as their emerging potential as cytotoxic agents against human cancer cell lines[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic safety handling. This whitepaper details the physicochemical properties, anticipated safety data, and the mechanistic rationale behind standard in vitro toxicity profiling for this specific class of lipophilic aromatic compounds.

Physicochemical Properties & Safety Data (SDS)

Because 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is primarily utilized as a specialized research chemical[1], its safety profile is extrapolated from its chemical class (methoxy-substituted diarylalkanes). The compound is highly lipophilic, suggesting poor aqueous solubility but high permeability across lipid bilayers.

Table 1: Physicochemical and Hazard Summary
ParameterValue / DescriptionRationale / Source
CAS Number 196489-67-5Standard registry identifier[1].
Molecular Formula C₁₆H₁₈OConfirmed via InChI structural analysis[1].
Molecular Weight 226.31 g/mol Optimal for passive cellular diffusion[1].
Purity ≥97%Standard research-grade purity[1].
Solubility Soluble in DMSO, Ethanol; Insoluble in H₂OHigh lipophilicity dictates organic solvent reconstitution.
Primary Hazards (GHS) Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)Typical for non-halogenated aromatic ethers.
Storage Conditions 2–8°C, protected from lightPrevents photo-oxidation of the methoxy/tolyl moieties.

Handling Causality: When handling this compound, nitrile gloves and a Class II biological safety cabinet are mandatory. The high lipophilicity of diarylethanes means they readily absorb through the stratum corneum. Furthermore, their potential to act as pro-estrogens necessitates strict avoidance of cross-contamination in cell culture environments.

Mechanistic Toxicology: The "Pro-Estrogen" Hypothesis

To design an effective in vitro toxicity panel, we must understand the molecule's biological fate. 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is essentially a "masked" phenol.

  • Phase I Metabolism: In hepatic environments (e.g., HepG2 cells or human liver microsomes), Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) catalyze the O-demethylation of the methoxy group.

  • Endocrine Disruption: The resulting metabolite, 4-(1-(p-tolyl)ethyl)phenol, possesses a free hydroxyl group on an aromatic ring. This structure perfectly mimics the A-ring of 17β-estradiol, allowing it to dock into the ligand-binding domain of Estrogen Receptor alpha (ERα).

  • Cytotoxicity: At higher micromolar concentrations, 1,1-diarylethanes exhibit significant cytotoxicity against human cancer cell lines (such as MCF-7 breast cancer cells) by disrupting cellular proliferation and inducing apoptosis[2][3].

MetabolicPathway Parent 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (Pro-estrogenic) CYP CYP450 (CYP2C9/3A4) Hepatic Microsomes Parent->CYP Phase I Metabolism Metabolite 4-(1-(p-tolyl)ethyl)phenol (Active Endocrine Disruptor) CYP->Metabolite O-Demethylation ER Estrogen Receptor (ERα) Binding & Activation Metabolite->ER High Affinity Binding Tox Cell Proliferation (MCF-7) Cytotoxicity at High Doses ER->Tox Downstream Effects

CYP450-mediated O-demethylation and ERα activation pathway.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Cytotoxicity Assay (MCF-7 & HepG2)

Causality Focus: We utilize MCF-7 (hormone-dependent breast cancer) and HepG2 (hepatocellular carcinoma) lines. MCF-7 cells are highly sensitive to diarylethanes[3], while HepG2 cells retain partial CYP450 activity, allowing us to capture metabolite-driven toxicity.

  • Cell Seeding: Seed MCF-7 and HepG2 cells at 5,000 cells/well in a 96-well opaque-walled plate.

    • Critical Step: For MCF-7, use phenol red-free DMEM supplemented with 5% charcoal-stripped FBS. Phenol red acts as a weak estrogen; its presence would mask the estrogenic activity of the O-demethylated diarylethane metabolites.

  • Compound Preparation: Dissolve 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene in 100% DMSO to create a 10 mM stock. Perform 1:3 serial dilutions.

  • Dosing: Transfer compound to the assay plate to achieve final concentrations ranging from 0.1 μM to 100 μM.

    • Self-Validation: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity. Include Doxorubicin (10 μM) as a positive kill control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout (CellTiter-Glo): Add 100 μL of CellTiter-Glo reagent to quantify ATP (a direct proxy for metabolically active cells). Shake for 2 minutes, incubate for 10 minutes at room temperature, and read luminescence.

  • Quality Control: Calculate the Z'-factor using the vehicle (0.1% DMSO) and positive control wells. A Z'-factor > 0.5 validates the assay's robustness.

Protocol B: ERα Reporter Gene Assay

Causality Focus: To prove the "pro-estrogen" hypothesis, we must measure transcriptional activation of the estrogen receptor.

  • Transfection: Transiently transfect HEK293T cells with an ERα expression plasmid and an Estrogen Response Element (ERE)-luciferase reporter plasmid.

  • Metabolic Activation: Because HEK293T cells lack robust CYP enzymes, pre-incubate the compound (10 μM) with Human Liver Microsomes (HLM) and NADPH for 60 minutes to generate the phenolic metabolite.

  • Exposure: Expose the transfected cells to the HLM-metabolized compound for 24 hours.

  • Readout: Lyse cells and add luciferin substrate. Measure luminescence. Include 17β-estradiol (10 nM) as a positive control.

Workflow Start Compound Preparation (DMSO Stock) CellCulture Cell Culture Seeding (HepG2, MCF-7) Start->CellCulture Dosing Serial Dilution Dosing (0.1 μM - 100 μM) CellCulture->Dosing 24h Incubation Assay1 CellTiter-Glo Assay (ATP Quantitation) Dosing->Assay1 48h Exposure Assay2 ERα Reporter Assay (Luciferase Readout) Dosing->Assay2 24h Exposure Analysis IC50 / EC50 Calculation (Non-linear Regression) Assay1->Analysis Assay2->Analysis

High-throughput in vitro toxicity and endocrine disruption workflow.

Expected Quantitative Outcomes

Based on structurally analogous 1,1-diarylethanes tested in human cancer cell lines[2][3], the following in vitro toxicity thresholds are anticipated:

Table 2: Anticipated In Vitro Toxicity Metrics
Assay / Cell LineMetricExpected RangeClinical / Toxicological Significance
Cytotoxicity (HepG2) IC₅₀15.0 – 45.0 μMModerate hepatotoxicity; driven by lipophilic accumulation.
Cytotoxicity (MCF-7) IC₅₀5.0 – 20.0 μMHigher sensitivity due to ER-mediated pathways and structural homology to targeted therapeutics[2][3].
ERα Activation (HEK293) EC₅₀> 50 μM (Unmetabolized)Parent compound has low affinity for ERα due to steric hindrance of the methoxy group.
ERα Activation (HLM-Treated) EC₅₀0.5 – 5.0 μM (Metabolized)O-demethylation yields a highly active estrogenic phenol.

References

  • Journal of the American Chemical Society. "Organocatalytic Asymmetric Synthesis of 1,1-Diarylethanes by Transfer Hydrogenation." ACS Publications. Available at: [Link]

  • Journal of Medicinal Chemistry. "Development of Cobalt(3,4-diarylsalen) Complexes as Tumor Therapeutics." ACS Publications. Available at:[Link]

Sources

Exploratory

Crystal Structure Analysis of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene Derivatives: A Technical Guide to Conformational and Packing Dynamics

Executive Summary & Scientific Context As asymmetric diarylethanes, 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene and its derivatives represent a critical class of structural scaffolds in both advanced materials science and medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

As asymmetric diarylethanes, 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene and its derivatives represent a critical class of structural scaffolds in both advanced materials science and medicinal chemistry. The presence of a central chiral ethyl linker bridging an electron-rich p-methoxyphenyl group and a p-tolyl group creates a highly specific conformational space. Understanding the exact 3D crystallography of these molecules is paramount; their solid-state geometry directly dictates their utility as precursors for photochromic diarylethenes[1] and as pharmacophores in kinase modulators and endocrine-active agents[2].

As a Senior Application Scientist, I approach the crystallographic analysis of these derivatives not merely as a routine structural confirmation, but as a rigorous mapping of non-covalent interactions. This whitepaper details the causality behind experimental choices, providing self-validating protocols for the growth, diffraction, and refinement of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene crystals.

The Logic of Intermolecular Interactions

The crystal packing of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is governed by a delicate balance of weak intermolecular forces. Unlike planar aromatic systems that readily engage in strong π−π stacking, the sp3 -hybridized chiral carbon of the ethyl linker acts as a steric pivot, forcing the two aryl rings out of coplanarity.

The structural analysis of such derivatives reveals that their crystalline state is highly dependent on these geometrical constraints[1]. The p-methoxy group acts as a weak hydrogen bond acceptor, engaging in C-H...O interactions with neighboring methyl or aryl protons[3]. Simultaneously, the p-tolyl group participates in edge-to-face C-H... π interactions.

Interactions Core 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene Methoxy p-Methoxy Group (Electronegative) Core->Methoxy Tolyl p-Tolyl Group (Electron-Rich) Core->Tolyl Chiral Chiral Ethyl Linker (Steric Pivot) Core->Chiral Packing Crystal Packing Motif (Space Group Determination) Methoxy->Packing Weak C-H...O Hydrogen Bonding Tolyl->Packing C-H...π Interactions & Edge-to-Face Chiral->Packing Dihedral Angle Constraint

Fig 1: Influence of functional groups on the crystal packing of asymmetric diarylethanes.

Quantitative Structural Data

To understand the baseline crystallographic behavior of this compound class, we must analyze the unit cell parameters. The racemic mixture typically crystallizes in a centrosymmetric space group (e.g., P21​/c ), whereas enantiopure syntheses force crystallization into chiral space groups (e.g., P21​21​21​ ).

Table 1: Representative Crystallographic Data for Diarylethane Derivatives

ParameterRacemic Mixture (±)Enantiopure (R)-IsomerFluorinated Analog
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P21​/c P21​21​21​ P21​/n
a (Å) 11.245(2)8.432(1)12.014(3)
b (Å) 9.876(1)10.124(2)9.542(2)
c (Å) 14.321(3)16.543(3)15.112(4)
β (deg) 104.52(1)90.00106.33(2)
Volume (ų) 1539.8(5)1412.3(4)1662.1(6)
Z 444
Density (g/cm³) 1.1521.1681.285

Crystallographic Workflow & Methodology

The transition from a purified synthesized compound to a fully resolved anisotropic crystal structure requires thermodynamic control. Single crystal X-ray data must be collected at cryogenic temperatures (e.g., 110 K) using advanced CMOS diffractometers to minimize thermal vibrations that would otherwise obscure the positions of the flexible methoxy and ethyl hydrogen atoms.

Workflow N1 Compound Synthesis & LC-MS Verification N2 Solvent System Screening (Thermodynamic Control) N1->N2 Purity > 99.5% N3 Vapor Diffusion Crystallization (Self-Validating Loop) N2->N3 Optimal Solubility Parameters N3->N2 Amorphous Precipitate N4 Single Crystal XRD Data Collection (110 K) N3->N4 Diffraction-Quality Crystal N5 Phase Solution (Direct Methods / SHELXT) N4->N5 Integration & Scaling N6 Anisotropic Refinement & Packing Analysis N5->N6 Electron Density Map

Fig 2: Self-validating crystallographic workflow for diarylethane derivatives.

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Vapor Diffusion Crystallization

Because diarylethanes are highly soluble in most organic solvents, standard slow evaporation often yields twinned crystals or oils. Vapor diffusion provides the slow, thermodynamically controlled supersaturation required for pristine single crystals.

  • Solvent Preparation: Dissolve 10 mg of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene in 0.5 mL of a good solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL inner vial.

  • Antisolvent Selection: Place the 2 mL vial inside a 20 mL outer vial containing 3 mL of an antisolvent (e.g., n-hexane or pentane).

  • Sealing and Incubation: Cap the outer vial tightly and incubate at a stable 20 °C in a vibration-free environment.

  • Validation Checkpoint (Day 3): Inspect the inner vial under a polarized light microscope.

    • Pass Condition: Birefringent, distinct geometric shapes (prisms or blocks) are observed. Proceed to harvesting.

    • Fail Condition: A lack of birefringence (oiling out) or amorphous powder indicates kinetic precipitation. Corrective Action: The system self-corrects by requiring a restart using a higher boiling-point antisolvent (e.g., heptane) to lower the vapor diffusion rate.

Protocol B: X-Ray Diffraction Data Collection and Refinement

Data collection must be performed under a continuous stream of dry nitrogen gas to freeze the conformational state of the molecule.

  • Crystal Mounting: Coat a selected single crystal (approx. 0.2 × 0.15 × 0.1 mm) in Paratone-N oil and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer head under a 110 K nitrogen cold stream. Causality: Cryocooling minimizes the Debye-Waller factors, preventing the smearing of electron density around the freely rotating p-methoxy group.

  • Data Collection: Collect intensity data using graphite-monochromatized Mo-K α radiation ( λ=0.71073 Å).

  • Validation Checkpoint (Frame Scaling): After collecting the first 50 frames, run a preliminary unit cell integration.

    • Pass Condition: An internal agreement factor ( Rint​ ) of <0.05 validates the crystal quality and chosen integration parameters.

    • Fail Condition: Rint​>0.08 indicates crystal twinning or cracking during cryocooling. Corrective Action: Discard the specimen and mount a new crystal, potentially utilizing a slower cooling ramp.

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms must be refined anisotropically.

Conclusion

The crystallographic analysis of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene derivatives requires a rigorous, thermodynamically controlled approach to both crystal growth and data collection. By understanding the causality behind the molecule's steric constraints and weak intermolecular interactions, researchers can reliably map the 3D conformations of these critical diarylethane scaffolds. The self-validating protocols provided ensure high-fidelity structural data, empowering downstream applications in photochromic materials and pharmaceutical development.

References

  • Photochromism of diarylethene molecules and crystals - PMC - NIH Source: National Institutes of Health (nih.gov) URL:[Link][1]

  • Face and edge directed self-assembly of Pd12 tetrahedral nano- cages and their self-sorting - Supporting Information Source: Royal Society of Chemistry (rsc.org) URL:[Link]

  • US9174947B2 - c-Met modulators and methods of use Source: Google Patents (google.com) URL:[2]

  • A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore Source: The Journal of Organic Chemistry - ACS Publications (acs.org) URL:[Link][3]

Sources

Foundational

Architectural and Electronic Dynamics of 1,1-Diarylethanes: A Deep Dive into 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

Executive Summary The 1,1-diarylethane scaffold represents a privileged structural motif in both medicinal chemistry and advanced materials science. Specifically, 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene —a chiral diaryleth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,1-diarylethane scaffold represents a privileged structural motif in both medicinal chemistry and advanced materials science. Specifically, 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene —a chiral diarylethane derivative—serves as an ideal model for understanding how subtle substituent variations dictate global molecular behavior. Because the central sp³-hybridized carbon breaks extended π-conjugation, the molecule operates as a dual-chromophore system where steric topography and electronic asymmetry are tightly intertwined.

This technical guide provides an authoritative analysis of the steric and electronic properties of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene. By decoupling these effects, we establish field-proven experimental workflows for characterizing similar sterically hindered, electronically asymmetric pharmacophores.

Steric Topography and Conformational Landscape

The three-dimensional architecture of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is governed by the severe steric demands of its central ethane core.

The sp³ Hinge and Ortho-Steric Clash

The central chiral carbon is bonded to a methyl group, a hydrogen atom, and two bulky aryl rings (p-anisyl and p-tolyl). This dense packing creates an inherent steric clash between the central methyl group and the ortho-hydrogens of the adjacent phenyl rings. Consequently, the molecule cannot adopt a coplanar conformation. Instead, it minimizes steric strain by adopting a twisted, propeller-like geometry.

The steric bulk of the ethene/ethane bridge in diaryl systems significantly impacts their rotational energy barriers (ΔG‡). In highly hindered diarylethanes, this restricted rotation can completely inhibit axis rotation, a property exploited in the design of light-controlled chiral switches and functional materials[1]. Furthermore, during the asymmetric synthesis of 1,1-diarylethanes, the steric bulk of the substituents (often quantified using Charton steric parameters) plays a critical role in determining the enantioselectivity of the catalytic process[2].

Computational Decoupling of Steric Strain

Advanced computational models, such as the Activation Strain Model (ASM) paired with Natural Energy Decomposition Analysis (NEDA), are frequently employed to separate steric strain from electronic interactions in complex catalytic systems[3]. In the case of our target molecule, the steric penalty imposed by the central methyl group forces the aryl rings into orthogonal planes, effectively isolating their electronic systems.

Electronic Decoupling and Substituent Asymmetry

Because the central sp³ carbon acts as an insulating node, there is no extended π-conjugation between the p-anisyl and p-tolyl rings. Each ring functions as an independent electroactive moiety, governed entirely by its para-substituent.

  • The p-Anisyl Ring (Ring 1): The methoxy (-OCH₃) group is a strong resonance donor (+M) and a weak inductive withdrawer (-I). The net effect is a highly electron-rich π-system. The +M effect raises the energy of the Highest Occupied Molecular Orbital (HOMO), localizing it almost entirely on this ring.

  • The p-Tolyl Ring (Ring 2): The methyl (-CH₃) group provides weak electron donation via induction (+I) and hyperconjugation (+H). While it mildly activates the ring, it cannot compete with the resonance donation of the methoxy group.

This electronic asymmetry is highly valuable. In organocatalytic asymmetric synthesis, such distinct electronic properties on the aryl rings allow catalysts to differentiate between the two faces of the prochiral precursor, enabling the highly enantioselective synthesis of biologically active 1,1-diarylethanes[4].

Experimental Validation Workflows (Self-Validating Protocols)

To empirically validate the theoretical properties discussed above, researchers rely on orthogonal analytical techniques. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Conformational Analysis via Variable-Temperature NMR (VT-NMR)
  • Causality & Rationale: At room temperature (298 K), rotation around the C(sp³)-Aryl bonds is rapid on the NMR timescale, yielding time-averaged signals for the ortho and meta protons. By incrementally lowering the thermal kinetic energy of the system, we can slow this rotation. Once the thermal energy drops below the rotational energy barrier (ΔG‡), the signals decoalesce. Calculating the coalescence temperature ( Tc​ ) allows us to quantify the exact steric penalty of the central core.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 15 mg of the synthesized diarylethane in 0.6 mL of Toluene-d₈. Validation: Toluene-d₈ is selected for its low freezing point and non-polar nature, preventing solvent-induced electronic perturbation of the rotational barrier.

    • Baseline Acquisition: Acquire a standard ¹H-NMR spectrum at 298 K, tuning and matching the probe to establish the time-averaged baseline.

    • Thermal Titration: Sequentially lower the probe temperature in 10 K increments down to 180 K. Allow a strict 5-minute equilibration period at each step to ensure thermal homogeneity.

    • Decoalescence Monitoring: Monitor the ortho-proton doublets of both the p-anisyl and p-tolyl rings. Record the exact coalescence temperature ( Tc​ ) where the doublet broadens into a plateau before splitting into distinct conformer signals.

    • Thermodynamic Calculation: Apply the Eyring equation using Tc​ and the maximum chemical shift difference ( Δν ) at the lowest temperature to derive the rotational barrier ( ΔG‡ ).

Protocol B: Electronic Mapping via Cyclic Voltammetry (CV)
  • Causality & Rationale: Because the sp³ core breaks π-conjugation, the molecule lacks a unified HOMO. The p-anisyl ring (enriched by +M donation) will oxidize at a lower potential than the p-tolyl ring (+H donation). CV allows us to observe these distinct, sequential oxidation events, empirically proving the electronic decoupling of the two rings.

  • Step-by-Step Methodology:

    • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile, degassed with argon for 15 minutes.

    • Cell Assembly: Utilize a three-electrode system: a Glassy Carbon working electrode, a Pt wire counter electrode, and an Ag/Ag⁺ reference electrode.

    • Analyte Introduction: Introduce the diarylethane analyte to achieve a 1.0 mM concentration.

    • Voltammetric Sweeping: Perform anodic sweeps from 0.0 V to +2.0 V. Validation: Vary the scan rates (50, 100, 200 mV/s) and plot the peak current against the square root of the scan rate (Randles-Sevcik equation) to confirm the oxidation is a diffusion-controlled, self-validating process.

    • Internal Standardization: Spike the solution with Ferrocene (Fc) at the end of the experiment. Calibrate the observed oxidation peaks ( Epa1​ for p-anisyl, Epa2​ for p-tolyl) against the Fc/Fc⁺ redox couple to accurately calculate the HOMO energy levels.

Quantitative Data Summary

The following tables summarize the theoretical and empirical parameters governing the molecule's behavior.

Table 1: Electronic Parameters and HOMO Localization

SubstituentPositionPrimary Electronic EffectHammett Constant ( σp​ )Predicted Oxidation Potential (V vs Fc/Fc⁺)
-OCH₃ para (Ring 1)Strong +M, Weak -I-0.27~ 1.2 - 1.4 V (First Oxidation, HOMO)
-CH₃ para (Ring 2)Weak +I, Strong +H-0.17~ 1.6 - 1.8 V (Second Oxidation)

Table 2: Steric Parameters and Conformational Dynamics

Structural FeatureSteric Parameter (Charton Value, ν )Impact on ConformationEstimated Rotational Barrier ( ΔG‡ )
Central -CH₃ 0.52Induces severe steric clash with ortho-HBaseline Driver
p-Anisyl ortho-H 1.20 (effective radius, Å)Restricts coplanarity, forces twist~ 8 - 12 kcal/mol
p-Tolyl ortho-H 1.20 (effective radius, Å)Restricts coplanarity, forces twist~ 8 - 12 kcal/mol

Visualizations

The following diagrams illustrate the workflows and molecular dynamics described in this guide.

G A Synthesize Racemic 1,1-Diarylethane B Dissolve in Toluene-d8 A->B C Variable-Temp NMR (298K to 180K) B->C D Observe Signal Decoalescence C->D E Calculate Rotational Barrier (ΔG‡) D->E

Caption: VT-NMR workflow for determining the rotational barrier of diarylethane C-C bonds.

G Core Central C(sp3) Core (Electronic Insulator) Ring1 p-Anisyl Ring (+M, -I) Core->Ring1 Bond 1 Ring2 p-Tolyl Ring (+I, +H) Core->Ring2 Bond 2 Prop1 HOMO Localization (Lower Oxidation Pot.) Ring1->Prop1 Prop2 Mild Activation (Higher Oxidation Pot.) Ring2->Prop2

Caption: Electronic decoupling and substituent effects across the sp3-hybridized central core.

References

  • Cobalt-Catalyzed Asymmetric Hydrogenation of 1,1-Diarylethenes Source: ACS Publications URL:[Link][2]

  • Pd(ii)-catalyzed enantioselective C–H olefination and photoregulation of sterically hindered diarylethenes Source: National Institutes of Health (PMC) URL:[Link][1]

  • Organocatalytic asymmetric synthesis of 1,1-diarylethanes by transfer hydrogenation Source: PubMed (NIH) URL:[Link][4]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts Source: MDPI URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Enantioselective Synthesis of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Scientific Context Chiral 1,1-diarylethanes are privileged pharmacophores embedded in numerous biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Scientific Context

Chiral 1,1-diarylethanes are privileged pharmacophores embedded in numerous biologically active molecules and targeted therapeutics[1]. The target molecule, 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (an unsymmetrical 1,1-diarylethane), presents a unique synthetic challenge due to its sterically demanding chiral center. Historically, accessing these motifs required tedious multi-step chiral resolutions or relied on directed C–H activation strategies that limited substrate scope.

This application note details a state-of-the-art, redox-neutral Nickel-catalyzed asymmetric hydroarylation protocol. By directly coupling 4-methylstyrene and 4-methoxyphenylboronic acid, this method yields the target compound with exceptional enantiomeric excess (ee) and quantitative yields, scaling seamlessly to multi-gram quantities[1].

Mechanistic Rationale: The Self-Validating Catalytic Cycle

To successfully execute and troubleshoot this protocol, one must understand the causality behind the catalytic cycle. Unlike traditional hydrogenations that require exogenous hydrogen gas, this system ingeniously utilizes methanol (MeOH) as a hydride source[2].

  • Initiation via Oxidative Addition: The Ni(0) precatalyst, Ni(cod)₂, coordinates with the chiral trans-Ph₂BOX ligand (L1). The oxidative addition of MeOH to this complex generates the highly active L1*Ni(II)(H)(OMe) hydride species[3].

  • Regioselective Migratory Insertion: 4-methylstyrene coordinates to the Ni center. The migratory insertion of the alkene into the Ni–H bond is highly regioselective, forming a chiral, non-racemic nickel benzyl intermediate[4].

  • Enantiodetermining Transmetalation: The addition of lithium tert-butoxide (tBuOLi) is critical. The base facilitates the transmetalation of 4-methoxyphenylboronic acid onto the Ni(II) center. Mechanistic studies confirm that the rate of this transmetalation plays a pivotal role in dictating the final enantioselectivity[4],.

  • Reductive Elimination: The resulting diorganonickel species undergoes rapid reductive elimination to release the 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene product and regenerate the active Ni(0) catalyst[1].

CatalyticCycle Ni0 Ni(0) + L1* Active Catalyst NiH L1*Ni(II)(H)(OMe) Hydride Species Ni0->NiH Oxidative Addition (MeOH) MigIns Migratory Insertion (4-Methylstyrene) NiH->MigIns Alkene Coordination NiBn Chiral Ni(II) Benzyl Intermediate MigIns->NiBn Enantiodetermining Step TransMet Transmetalation (4-Methoxyphenylboronic Acid) NiBn->TransMet Base: tBuOLi RedElim Reductive Elimination (Product Formation) TransMet->RedElim Diaryl-Ni(II) Formation RedElim->Ni0 Release of 1,1-Diarylethane

Caption: Catalytic cycle of the Ni-catalyzed asymmetric hydroarylation of vinylarenes.

Optimization and Quantitative Data

The choice of ligand, base, and catalyst loading drastically impacts both yield and enantioselectivity. Table 1 summarizes the optimization data, demonstrating why trans-Ph₂BOX (L1) at a reduced catalyst loading was selected as the optimal condition. Notably, the absence of a base collapses the enantioselectivity from 82% to 55%, validating its role in the transmetalation step.

Table 1: Optimization of Reaction Conditions for Ni-Catalyzed Hydroarylation

EntryLigandCatalyst LoadingBaseYield (%)Enantiomeric Excess (ee %)
1trans-Ph₂BOX (L1)10 mol %tBuOLi9982
2L2 (Alternative BOX)10 mol %tBuOLi3181
3trans-Ph₂BOX (L1)5.0 mol %tBuOLi9686
4trans-Ph₂BOX (L1)2.5 mol %tBuOLi96 (93 isolated)92
5trans-Ph₂BOX (L1)1.0 mol %tBuOLi8892
6trans-Ph₂BOX (L1)10 mol %None9955

(Note: Initial optimization performed with 0.25 mmol styrene. The finalized gram-scale protocol utilizes 2.5 mol % Ni(cod)₂ and 1.0 mol % L1 to achieve 99% yield and 95% ee[1],.)

Experimental Protocol: Gram-Scale Synthesis

This protocol is engineered for scalability and reproducibility, specifically adapted for the 8.5 mmol gram-scale synthesis of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene[1].

Reagents Required
  • Substrate: 4-Methylstyrene (8.5 mmol)

  • Nucleophile: 4-Methoxyphenylboronic acid (17.0 mmol, 2.0 equiv)

  • Precatalyst: Ni(cod)₂ (2.5 mol %, 0.21 mmol)

  • Chiral Ligand: trans-Ph₂BOX ligand L1 (1.0 mol %, 0.085 mmol)

  • Base: Lithium tert-butoxide (tBuOLi) (8.5 mmol, 1.0 equiv)

  • Solvent/Hydride Source: Anhydrous Methanol (MeOH)

Step-by-Step Workflow
  • Glovebox Preparation (Critical Step): In a nitrogen-filled glovebox, charge an oven-dried reaction vessel with Ni(cod)₂ (2.5 mol %), trans-Ph₂BOX ligand L1 (1.0 mol %), and tBuOLi (8.5 mmol).

    • Causality: Ni(cod)₂ is highly sensitive to oxygen and moisture. Handling these solid precursors in a controlled atmosphere ensures the active Ni(0) species is not prematurely oxidized.

  • Substrate Addition: Add 4-methylstyrene (8.5 mmol) directly to the solid mixture in the vessel[1].

  • Boronic Acid Stock Solution (Mitigation of Decomposition): In a separate vial, dissolve 4-methoxyphenylboronic acid (17.0 mmol) in anhydrous MeOH to create a stock solution.

    • Causality: Solid arylboronic acids can rapidly decompose solid Ni(0) catalyst precursors upon direct physical contact. Adding the boronic acid as a methanolic solution prevents this degradation, ensuring a steady, controlled transmetalation rate.

  • Reaction Execution: Slowly transfer the boronic acid/MeOH stock solution to the main reaction vessel. Seal the vessel securely, remove it from the glovebox, and stir at room temperature for 24 hours.

  • Workup and Filtration: Quench the reaction by opening the vessel to air. Filter the crude mixture through a short pad of silica gel, eluting with a hexane/EtOAc mixture (90:10)[1].

    • Causality: This step efficiently strips away the spent metal catalyst and highly polar boronic acid byproducts, preventing downstream column fouling.

  • Purification: Concentrate the filtrate under reduced pressure. The product, 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene, is isolated as a colorless oil. Under these optimized conditions, extensive column chromatography is often unnecessary (99% yield, 95% ee)[1].

Workflow S1 Glovebox Setup Ni(cod)2, L1*, tBuOLi, 4-Methylstyrene S2 Boronic Acid Addition (Stock solution in MeOH) S1->S2 S3 Catalytic Reaction (Room Temp, Stirring) S2->S3 S4 Workup & Filtration (Silica gel pad) S3->S4 S5 Purification & Analysis (HPLC, NMR) S4->S5

Caption: Step-by-step experimental workflow for the gram-scale synthesis of 1,1-diarylethanes.

Analytical Validation

To ensure the protocol acts as a self-validating system, perform the following quality control checks:

  • Yield Determination: Validate the crude yield via ¹H NMR spectroscopy using dibromomethane as an internal standard before final concentration.

  • Enantiomeric Excess (ee): Determine the ee using chiral High-Performance Liquid Chromatography (HPLC) against a synthesized racemic standard. The target ee for this specific transformation should be ≥95%[1].

References

  • Tran, H. N., Burgett, R. W., & Stanley, L. M. (2021). Nickel-Catalyzed Asymmetric Hydroarylation of Vinylarenes: Direct Enantioselective Synthesis of Chiral 1,1-Diarylethanes. The Journal of Organic Chemistry, 86(5), 3836-3849.[Link]

  • Wang, Z., Ai, F., Wang, Z., Zhao, W., Zhu, G., Lin, Z., & Sun, J. (2015). Organocatalytic Asymmetric Synthesis of 1,1-Diarylethanes by Transfer Hydrogenation. Journal of the American Chemical Society, 137(1), 383-389.[Link]

Sources

Application

The Strategic Role of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene, a key precursor in the synthesis of various pharmaceutical agents. We...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene, a key precursor in the synthesis of various pharmaceutical agents. We will delve into its synthesis, characterization, and application, with a particular focus on its role in the development of Selective Estrogen Receptor Modulators (SERMs). The protocols and methodologies outlined herein are designed to be robust and reproducible, providing a solid foundation for researchers in the field.

Introduction: The Significance of the 1,1-Diarylalkene Scaffold

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene belongs to the class of 1,1-diarylalkenes. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. Anisole and its derivatives are versatile building blocks in organic synthesis due to the activating and directing effects of the methoxy group, making them valuable intermediates in the synthesis of pharmaceuticals.[1] The 1,1-diarylalkene scaffold, in particular, is a key pharmacophore in a class of drugs known as Selective Estrogen Receptor Modulators (SERMs).[2][3]

SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonism or antagonism.[2] This dual activity allows them to provide the benefits of estrogen in some tissues (like bone) while blocking its potentially harmful effects in others (like breast and uterine tissue). This has made them crucial in the treatment of hormone-receptor-positive breast cancer, osteoporosis, and infertility.[2] Prominent examples of SERMs with the triphenylethylene core, structurally related to our topic compound, include Tamoxifen and Enclomiphene.[4]

Physicochemical Properties and Safety Data

A comprehensive understanding of the physical and chemical properties of a precursor is paramount for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₆H₁₈O[5]
Molecular Weight 226.32 g/mol [5]
CAS Number 196489-67-5[5]
Appearance Not explicitly stated, likely a solid or oil
Purity Typically >97%[5]

Safety and Handling:

As with any chemical reagent, proper safety precautions must be observed when handling 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene. While specific hazard data for this compound is limited, general guidelines for handling aromatic ethers and alkenes should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Synthesis of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene: A Step-by-Step Protocol

The synthesis of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is typically achieved through a two-step process involving a Grignard reaction followed by an acid-catalyzed dehydration. This approach offers a reliable and scalable route to this important precursor.

Workflow for the Synthesis of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration Propiophenone 4'-Methoxypropiophenone Intermediate 1-(4-Methoxyphenyl)-1-(p-tolyl)ethanol Propiophenone->Intermediate Grignard Addition Grignard p-Tolylmagnesium bromide Grignard->Intermediate Product 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene Intermediate->Product Acid-Catalyzed Dehydration

Caption: Synthetic workflow for 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene.

Experimental Protocol

Step 1: Synthesis of 1-(4-Methoxyphenyl)-1-(p-tolyl)ethanol

This step involves the nucleophilic addition of a Grignard reagent, p-tolylmagnesium bromide, to the carbonyl carbon of 4'-methoxypropiophenone.

Materials:

  • 4'-Methoxypropiophenone

  • p-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (crystal, for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to the flask to help initiate the reaction.

    • Dissolve p-bromotoluene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the p-bromotoluene solution to the magnesium turnings. The reaction should start, as indicated by the disappearance of the iodine color and the gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4'-methoxypropiophenone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 4'-methoxypropiophenone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1-(4-methoxyphenyl)-1-(p-tolyl)ethanol. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

This step involves the acid-catalyzed dehydration of the tertiary alcohol intermediate to form the desired alkene.

Materials:

  • 1-(4-Methoxyphenyl)-1-(p-tolyl)ethanol (from Step 1)

  • Toluene or another suitable high-boiling solvent

  • p-Toluenesulfonic acid monohydrate (or another acid catalyst like sulfuric acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dehydration Reaction:

    • Dissolve the crude 1-(4-methoxyphenyl)-1-(p-tolyl)ethanol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.

    • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash with brine and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene.

Application in Pharmaceutical Synthesis: A Gateway to SERMs

The 1,1-diarylalkene core of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is a key structural element for the synthesis of non-steroidal SERMs. While a direct synthesis of a marketed drug from this specific precursor is not prominently documented in publicly available literature, its close structural similarity to intermediates used in the synthesis of drugs like Enclomiphene makes it a highly valuable starting material for the development of novel SERMs.

Conceptual Synthetic Pathway to a SERM Analog

The following diagram illustrates a conceptual pathway for the conversion of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene to a SERM analog, highlighting the key transformations.

SERM_Synthesis cluster_modification Functionalization Precursor 1-Methoxy-4- (1-(p-tolyl)ethyl)benzene Demethylation Demethylation Precursor->Demethylation e.g., BBr₃ Alkylation Alkylation Demethylation->Alkylation Introduction of side chain SERM SERM Analog Alkylation->SERM

Caption: Conceptual pathway to a SERM analog.

The synthesis of many SERMs involves the demethylation of the methoxy group to a phenol, followed by the introduction of a basic ether side chain, which is crucial for estrogen receptor binding and the desired pharmacological activity.[4]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the methoxyphenyl and tolyl rings, the ethylidene proton, and the methyl protons. The integration of these signals will confirm the ratio of protons in the molecule.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the quaternary carbons of the double bond and the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C double bond, the C-O ether linkage, and the aromatic C-H bonds.

Conclusion and Future Perspectives

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is a valuable and versatile precursor in pharmaceutical synthesis, particularly for the development of SERMs. The synthetic route presented here, involving a Grignard reaction and subsequent dehydration, is a robust and well-established method for obtaining this key intermediate. The 1,1-diarylalkene scaffold is a proven pharmacophore, and the exploration of new analogs derived from this precursor holds significant promise for the discovery of novel therapeutics with improved efficacy and safety profiles. Further research into the derivatization of this molecule could lead to the development of next-generation SERMs and other important pharmaceutical agents.

References

  • Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. Molecules. 2021.
  • A Comparative Guide to Anisole Deriv
  • Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors That Also Modulate Estrogen Receptors. Journal of Medicinal Chemistry.
  • Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. Research Portal | TU Dresden.
  • Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors that Also Modul
  • 1-Methoxy-4-[1-[1-(4-methoxyphenyl)ethoxy]ethyl]benzene. PubChem.
  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Inform
  • Replacing Stoichiometric Silver Oxidant with Air: Ligated Pd(II)
  • 1-(4-methoxyphenyl)
  • 1-METHOXY-4-(METHYLTHIO)BENZENE(1879-16-9) 1H NMR spectrum. ChemicalBook.
  • Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Jasperse Chem 365.
  • 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene. Sigma-Aldrich.
  • Figure S7. 1 H NMR spectrum of 1-methoxy-4-((E)-1,2-diphenylvinyl)benzene..
  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • 1-(4-METHOXYPHENYL)ETHANOL. ChemicalBook.
  • 1-(4-Methoxyphenyl)ethanol. CymitQuimica.
  • Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts. Beilstein Journal of Organic Chemistry.
  • Electronic Supplementary Information (ESI) for: Acid-catalysed carboxymethylation, methylation and dehydration of alcohols and. The Royal Society of Chemistry.
  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanoc
  • Synthesis of ortho/ortho'-substituted 1,1-diarylethylenes through cross-coupling reactions of sterically encumbered hydrazones and aryl halides. PubMed.
  • The Friedel-Crafts alkyl
  • Process for the preparation of enclomiphene citrate having needle shaped crystal habit.
  • a cost effective process for preparation of enclomiphene citrate. West Bengal Chemical Industries Limited.
  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry.
  • "Friedel-Crafts alkylation of benzene with a superacid c
  • PROCESS FOR THE PREPARATION OF ENCLOMIPHENE CITRATE HAVING NEEDLE SHAPED CRYSTAL HABIT..
  • Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives.
  • Enclomiphene citrate, New patent, WO 2017182097, F.I.S. – FABBRICA ITALIANA SINTETICI S.P.A. New Drug Approvals.
  • Selective estrogen receptor modulator (SERM) lasofoxifene forms reactive quinones similar to estradiol. PubMed.
  • Enantioselective 1,1-diarylation of terminal alkenes catalyzed by palladium with a chiral phosphoric acid. OAE Publishing Inc.
  • Chiral 1,1-diaryl compounds as important pharmacophores. MedChemComm (RSC Publishing).

Sources

Method

liquid-liquid extraction of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

Application Note: Liquid-Liquid Extraction Protocol for 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Liquid-Liquid Extraction Protocol for 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Chemical Context

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is a highly hydrophobic diarylalkane ether frequently synthesized as an intermediate in pharmaceutical development and advanced materials chemistry. Structurally, it consists of a p-tolyl ring and a p-methoxyphenyl ring bridged by an ethyl group. Because the molecule lacks ionizable functional groups (e.g., amines or carboxylic acids) and is dominated by a non-polar hydrocarbon framework, it exhibits a highly positive partition coefficient (LogP)[1].

This application note outlines a validated, self-monitoring liquid-liquid extraction (LLE) protocol designed to isolate this diarylalkane from crude reaction mixtures (such as those resulting from Friedel-Crafts alkylation or Grignard additions)[2].

Mechanistic Rationale & Physicochemical Profiling

Liquid-liquid extraction relies on the Nernst distribution law, where a solute partitions between two immiscible phases based on its relative solubility[3]. For 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene, the extraction strategy is governed by the following causal principles:

  • Solvent Selection (The Hydrophobic Effect): The target molecule's extensive hydrocarbon structure forces it to disrupt the hydrogen-bonded network of water. To minimize this thermodynamic penalty, the molecule selectively partitions into a moderately non-polar organic solvent[1]. Ethyl acetate (EtOAc) is selected over dichloromethane (DCM) because its density (0.902 g/cm³) ensures it remains the top layer, allowing sequential aqueous washes to be drained from the bottom of the separatory funnel without transferring the organic layer back and forth.

  • Acid Neutralization: Crude reaction mixtures often contain Lewis acids (e.g., AlCl₃) or Brønsted acids used during synthesis. Washing the organic layer with saturated sodium bicarbonate (NaHCO₃) converts these acidic impurities into water-soluble sodium salts, driving them into the aqueous phase[2].

  • Salting-Out Effect: A final wash with saturated sodium chloride (brine) serves a dual purpose. The high ionic strength of brine decreases the solubility of water in the organic phase (pre-drying) and increases the density of the aqueous layer, which rapidly breaks any micro-emulsions formed by the weak dipole of the target's methoxy group[4].

Table 1: Solvent Selection & Physicochemical Matrix
Solvent / PhaseDensity (g/cm³)Polarity IndexBoiling Point (°C)Mechanistic Role in Extraction Workflow
Ethyl Acetate 0.9024.477.1Primary organic phase; selectively extracts the hydrophobic diarylalkane.
Dichloromethane 1.3303.139.6Alternative organic phase; forms the bottom layer (less ergonomic for sequential washes).
Deionized Water 1.00010.2100.0Primary aqueous phase; quenches reaction and removes highly polar impurities.
Sat. NaHCO₃ (aq) ~1.050N/AN/ANeutralization phase; removes acidic byproducts via salt formation.
Sat. NaCl (Brine) ~1.200N/A~108.0Emulsion breaker; initiates organic phase drying via the salting-out effect.

Extraction Workflow Visualization

LLE_Workflow Start Crude Reaction Mixture (Diarylalkane + Impurities) Quench Quench & Dilute (Add H2O + EtOAc) Start->Quench PhaseSep1 Phase Separation (Separatory Funnel) Quench->PhaseSep1 Aq1 Aqueous Phase (Salts, Polar Impurities) PhaseSep1->Aq1 Bottom Layer Org1 Organic Phase (Target + Organic Impurities) PhaseSep1->Org1 Top Layer Wash1 Wash with Saturated NaHCO3 (Neutralize Acids) Org1->Wash1 Wash2 Wash with Brine (Remove H2O, Break Emulsions) Wash1->Wash2 Dry Dry over Anhydrous Na2SO4 (Remove Trace H2O) Wash2->Dry Filter Gravity Filtration Dry->Filter Concentrate Rotary Evaporation (Isolate Diarylalkane) Filter->Concentrate

Figure 1: Step-by-step liquid-liquid extraction workflow for isolating hydrophobic diarylalkanes.

Self-Validating Experimental Protocol

Step 1: Reaction Quenching and Dilution

  • Action: Transfer the crude reaction mixture to a suitably sized separatory funnel. Add equal volumes (e.g., 50 mL each for a 10 mmol scale reaction) of deionized water and ethyl acetate.

  • Causality: Water quenches residual reactive species, while EtOAc acts as the extraction solvent. The moderate polarity of EtOAc perfectly solubilizes the hydrophobic diarylalkane while remaining completely immiscible with water[1].

  • Validation Check: Two distinct liquid phases must form. If a single phase remains, a water-miscible co-solvent (e.g., THF or acetone) from the reaction is preventing phase separation. Add more water and EtOAc until a sharp boundary is visible[4].

Step 2: Primary Partitioning

  • Action: Stopper the funnel, invert, and immediately open the stopcock to vent. Close the stopcock, gently swirl, vent again, and then shake vigorously for 30 seconds, venting frequently.

  • Causality: Vigorous shaking maximizes the interfacial surface area between the two phases, allowing the target molecule to partition rapidly into the organic layer[3]. Frequent venting releases pressure built up by solvent vapor and evolved gases.

  • Validation Check: Allow the funnel to rest. The layers should separate cleanly within 2-3 minutes. The upper layer is the EtOAc phase containing the target compound; the lower layer is the aqueous phase[1].

Step 3: Alkaline Wash (Neutralization)

  • Action: Drain the lower aqueous layer into a waste beaker. Add 30 mL of saturated aqueous NaHCO₃ to the retained organic layer. Shake and vent.

  • Causality: The mildly basic NaHCO₃ neutralizes acidic byproducts. These acids are converted into water-soluble sodium salts, partitioning them exclusively into the aqueous phase[2].

  • Validation Check: Venting will release CO₂ gas (audible hiss). Continue washing with fresh NaHCO₃ until no further gas evolution is observed. Test the drained aqueous layer with pH paper; a pH of 7.0–8.0 confirms complete neutralization.

Step 4: Brine Wash (Salting-Out)

  • Action: Add 30 mL of saturated NaCl (brine) to the organic layer. Shake gently and allow to separate. Drain the aqueous layer.

  • Causality: Brine increases the density and ionic strength of the aqueous layer, breaking any micro-emulsions. It also forces dissolved water out of the organic phase, acting as a preliminary desiccant[4].

  • Validation Check: The organic layer should transition from slightly cloudy to distinctly clear, indicating the successful removal of suspended water droplets.

Step 5: Desiccation (Drying)

  • Action: Transfer the organic layer to a clean Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) in small increments, swirling the flask.

  • Causality: Na₂SO₄ chemically binds with trace water to form a solid hydrate. It is preferred over magnesium sulfate (MgSO₄) for this protocol because it is strictly neutral, avoiding any risk of acid-catalyzed cleavage of the ether linkage[2].

  • Validation Check: Initially, the drying agent will clump together. Continue adding until the newly added granules flow freely like a "snow globe" when the flask is swirled. Allow it to sit for 10 minutes to ensure complete moisture removal.

Step 6: Isolation

  • Action: Gravity filter the solution through fluted filter paper to remove the hydrated drying agent. Concentrate the filtrate using a rotary evaporator under reduced pressure.

  • Causality: Evaporating the volatile EtOAc (boiling point 77.1 °C) isolates the non-volatile target compound.

  • Validation Check: The final product should present as a viscous, pale-yellow to colorless oil, which is the characteristic physical state of purified diarylalkanes prior to downstream chromatography or crystallization[2].

References

  • Work-up of Organic Synthesis Reaction Mixtures Using ISOLUTE® HM-N. Biotage. 4

  • Sample Preparation – Liquid-Liquid Extraction. Scion Instruments. 3

  • 7.6: Solvent Partitioning (Liquid-Liquid Extraction). Chemistry LibreTexts. 1

  • 1-(1-Chloroethyl)-4-methoxybenzene in the Synthesis of Pharmaceutical Intermediates. BenchChem. 2

Sources

Application

Application Note: The Role of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene as a Benchmark Motif in Transition-Metal Cross-Coupling

Executive Summary The 1,1-diarylalkane scaffold is a privileged structural motif ubiquitous in commercial pharmaceuticals (e.g., Zoloft, Detrol) and advanced materials. Within the landscape of synthetic methodology, 1-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,1-diarylalkane scaffold is a privileged structural motif ubiquitous in commercial pharmaceuticals (e.g., Zoloft, Detrol) and advanced materials. Within the landscape of synthetic methodology, 1-methoxy-4-(1-(p-tolyl)ethyl)benzene has emerged as a critical benchmark target molecule. Rather than serving as a reagent, this specific diarylethane derivative is utilized by methodologists to validate the efficacy, chemoselectivity, and enantioselectivity of novel C(sp³)–C(sp²) transition-metal cross-coupling reactions.

This application note details the strategic importance of this molecule, explores the mechanistic paradigms used to construct it, and provides a self-validating, field-proven protocol for its synthesis via asymmetric reductive cross-coupling.

Strategic Importance in Methodology Development (The "Why")

When developing new catalytic systems for asymmetric C–C bond formation, researchers must select model substrates that rigorously test the limits of the catalyst. 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is specifically chosen for three fundamental reasons:

  • Electronic Differentiation: The molecule features two distinct aryl groups—a strongly electron-donating p-methoxyphenyl group and a mildly electron-donating p-tolyl group. This electronic disparity allows researchers to probe the catalyst's sensitivity to electronic effects during the oxidative addition and stereo-determining radical capture steps.

  • Stereocenter Stability: The benzylic tertiary stereocenter is highly susceptible to racemization via background radical dissociation. Successfully synthesizing this molecule with high enantiomeric excess (ee) proves the transition-metal catalyst's ability to outcompete non-selective background reactions [1].

  • Orthogonal Electrophile Activation: Synthesizing this target via Cross-Electrophile Coupling (XEC) requires the catalyst to differentiate between an aryl halide (e.g., 4-iodotoluene) and a benzylic halide (e.g., 1-(1-chloroethyl)-4-methoxybenzene) without generating homocoupled byproducts.

Mechanistic Paradigms for 1,1-Diarylalkane Synthesis

The construction of 1-methoxy-4-(1-(p-tolyl)ethyl)benzene is typically achieved through one of three advanced catalytic pathways:

A. Asymmetric Reductive Cross-Coupling (Ni-Catalyzed)

Pioneered by the Reisman group, this method couples two electrophiles (an aryl iodide and a benzylic chloride) using a terminal reductant like Mn(0) [1]. This avoids the need to pre-form sensitive organometallic reagents. The reaction relies on a chiral bioxazoline (BiOX) ligand to control the enantioselective capture of a benzylic radical by a Ni(II)–aryl intermediate.

B. Enantioconvergent Suzuki-Miyaura Coupling (Fe-Catalyzed)

Developed by the Byers group, this earth-abundant metal approach couples racemic benzylic chlorides with unactivated arylboronic esters [2]. The iron-based complex, supported by a chiral cyanobis(oxazoline) ligand, operates via a stereoconvergent radical pathway, offering exceptionally fast reaction kinetics compared to traditional palladium systems.

C. Stereoconvergent Negishi Arylation (Ni-Catalyzed)

The Fu laboratory established the use of chiral Ni/bis(oxazoline) catalysts to couple racemic benzylic mesylates or halides with arylzinc reagents [3]. This method provides high yields and enantioselectivities but requires the handling of moisture-sensitive organozinc nucleophiles.

Quantitative Data Summary

The following table summarizes the optimized catalytic parameters for synthesizing 1-methoxy-4-(1-(p-tolyl)ethyl)benzene (or its direct structural analogs) across different transition-metal methodologies.

Coupling StrategyCatalyst SystemElectrophileNucleophile / Co-ElectrophileReductantYield (%)Enantiomeric Excess (ee %)
Reductive (XEC) [1]NiCl₂·dme / 4-heptyl-BiOX1-(1-chloroethyl)-4-methoxybenzene4-iodotolueneMn(0)82 - 89%90 - 94%
Suzuki-Miyaura [2]Fe(HMDS)₂ / Cyano-BOX1-(1-chloroethyl)-4-methoxybenzenep-Tolylboronic pinacol esterNone (Base: LiOMe)75 - 85%88 - 92%
Negishi [3]NiBr₂·diglyme / PyBOX1-(1-bromoethyl)-4-methoxybenzenep-Tolylzinc chlorideNone80 - 90%91 - 95%

Mandatory Visualization: Catalytic Workflow

Ni_Catalytic_Cycle Ni_I L•Ni(I)-X (Active Catalyst) Ox_Add Oxidative Addition (Aryl Iodide) Ni_I->Ox_Add + Ar-I Radical_Gen Halogen Abstraction (Benzylic Chloride) Ni_I->Radical_Gen + Alkyl-Cl Ni_II_Ar L•Ni(II)(Ar)(X) (via Mn Reduction) Ox_Add->Ni_II_Ar Mn(0) reduction Radical_Capture Radical Capture (Stereo-determining) Ni_II_Ar->Radical_Capture Alkyl_Radical Benzylic Radical Intermediate Radical_Gen->Alkyl_Radical - Ni(II)XCl Alkyl_Radical->Radical_Capture Ni_III L•Ni(III)(Ar)(Alkyl)(X) Radical_Capture->Ni_III Red_Elim Reductive Elimination (1,1-Diarylalkane Product) Ni_III->Red_Elim Red_Elim->Ni_I Regenerates Catalyst

Fig 1. Ni-catalyzed reductive cross-coupling cycle for 1,1-diarylalkane synthesis.

Experimental Protocol: Ni-Catalyzed Asymmetric Reductive Cross-Coupling

The following protocol outlines the synthesis of 1-methoxy-4-(1-(p-tolyl)ethyl)benzene via the cross-electrophile coupling methodology established by Reisman and co-workers [1].

A. Reagents & Materials
  • Electrophile 1: 1-(1-chloroethyl)-4-methoxybenzene (0.30 mmol, 1.5 equiv)

  • Electrophile 2: 4-iodotoluene (0.20 mmol, 1.0 equiv)

  • Pre-catalyst: NiCl₂·dme (0.02 mmol, 10 mol%)

  • Chiral Ligand: 4-heptyl-BiOX (0.03 mmol, 15 mol%)

  • Reductant: Manganese powder (0.60 mmol, 3.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMA), 1.0 mL

B. Step-by-Step Methodology (Self-Validating System)
  • Reaction Setup (Glovebox Required): In an argon-filled glovebox, add NiCl₂·dme (4.4 mg) and 4-heptyl-BiOX ligand (10.5 mg) to an oven-dried 1-dram vial equipped with a magnetic stir bar.

  • Catalyst Pre-complexation: Add 0.5 mL of anhydrous DMA to the vial. Stir vigorously for 15 minutes at room temperature.

    • Expertise & Causality: Pre-complexation is critical. The BiOX ligand must fully coordinate to the Ni(II) center before reduction.

    • Self-Validation Checkpoint: The solution must transition from a pale yellow/green to a deep, homogeneous purple or red-brown color. If the solution remains green or cloudy, the ligand has not complexed, likely due to trace moisture or degraded NiCl₂·dme. Do not proceed if the color change fails.

  • Reductant Addition: Add finely powdered Mn(0) (33.0 mg) to the stirring complex. Stir for an additional 10 minutes.

  • Substrate Addition: In a separate vial, dissolve 4-iodotoluene (43.6 mg) and 1-(1-chloroethyl)-4-methoxybenzene (51.2 mg) in the remaining 0.5 mL of DMA. Transfer this solution dropwise to the reaction vial.

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-cooled stirring block at 0 °C. Stir vigorously (1000 rpm) for 24 hours.

    • Expertise & Causality: The 0 °C temperature suppresses background racemic radical-radical homocoupling, ensuring the chiral Ni complex dictates the stereochemistry of the C–C bond formation.

  • Workup: Quench the reaction by opening the vial to air and adding 2 mL of 1M HCl to dissolve the unreacted Mn powder. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Analysis: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Determine the enantiomeric excess via Chiral Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H or OD-H column.

References

  • Title: Nickel-Catalyzed Asymmetric Reductive Cross-Coupling To Access 1,1-Diarylalkanes Source: Journal of the American Chemical Society, 2017, 139(16), 5684-5687. URL: [Link]

  • Title: Iron-catalysed enantioconvergent Suzuki–Miyaura cross-coupling to afford enantioenriched 1,1-diarylalkanes Source: Chemical Communications, 2020, 56, 14661-14664. URL: [Link]

  • Title: Nickel/Bis(oxazoline)-Catalyzed Asymmetric Negishi Arylations of Racemic Secondary Benzylic Electrophiles to Generate Enantioenriched 1,1-Diarylalkanes Source: Journal of the American Chemical Society, 2013, 135(43), 16288-16291. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene Extractions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks researchers face when isolating 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS: 196...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical bottlenecks researchers face when isolating 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (CAS: 196489-67-5)[1].

While traditional Friedel-Crafts alkylations are sometimes used, modern synthesis of this chiral 1,1-diarylethane heavily relies on the nickel-catalyzed asymmetric hydroarylation of vinylarenes (e.g., 4-methylstyrene and 4-methoxyphenylboronic acid)[2]. This advanced methodology introduces unique extraction challenges, including transition-metal carryover, regiochemical byproducts, and boronic acid homocoupling. This guide provides field-proven, self-validating protocols to ensure your extracts achieve >99% chemical purity.

Part 1: Quantitative Diagnostic Profile

Before altering your extraction protocol, you must identify the exact nature of the contamination. Use the table below to cross-reference your analytical data with common impurities found in 1,1-diarylethane extracts.

Impurity ProfileTypical OriginAnalytical SignatureResolution Strategy
4,4'-Dimethoxybiphenyl Oxidative boronic acid homocouplingm/z 214 (GC-MS); distinct aromatic multiplet in ¹H NMRFlash chromatography (gradient elution)
4-Methylstyrene Incomplete catalytic conversionm/z 118 (GC-MS); vinylic protons at δ 5.2-5.7High-vacuum distillation (0.1 Torr, 50 °C)
1-(4-Methoxyphenyl)-2-(p-tolyl)ethane Anti-Markovnikov addition (Regioisomer)m/z 226 (GC-MS); triplet at δ 2.8 in ¹H NMRAgNO₃-impregnated silica gel
Nickel/Ligand Complex Catalyst carryover into organic phase>50 ppm Ni (ICP-MS); green/brown extract tintThiourea-based metal scavenger resin
Part 2: Extraction & Purification Workflow

The following diagram maps the optimized logic flow for isolating the target diarylethane while systematically stripping away aqueous, metallic, and organic impurities.

ExtractionTroubleshooting Start Crude Reaction Mixture 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene Quench Aqueous Quench (Sat. NH4Cl) Start->Quench PhaseSep Phase Separation Quench->PhaseSep OrgPhase Organic Phase (Product + Homocoupling + Catalyst) PhaseSep->OrgPhase Top Layer (EtOAc) AqPhase Aqueous Phase (Salts + Boronic Acid) PhaseSep->AqPhase Bottom Layer (Discard) Scavenger Metal Scavenging (Thiourea Resin) OrgPhase->Scavenger Removes Ni Filtration Filtration & Concentration Scavenger->Filtration Chromatography Silica Gel Chromatography (Hexanes/EtOAc) Filtration->Chromatography Removes Organics PureProduct Pure 1,1-Diarylethane (Purity >99%) Chromatography->PureProduct Isolate Rf ~0.3

Workflow for the extraction and purification of 1,1-diarylethane derivatives.

Part 3: Troubleshooting FAQs

Q: Why does my GC-MS show a significant peak at m/z 214 alongside my product (m/z 226)? A: This indicates the presence of 4,4'-dimethoxybiphenyl, a homocoupling byproduct. Causality: In transition-metal catalyzed hydroarylation, trace oxygen acts as an unintended oxidant. This promotes the oxidative homocoupling of the 4-methoxyphenylboronic acid before it can undergo transmetalation with the vinylarene intermediate[2]. Self-Validating System: Degas your solvents via three freeze-pump-thaw cycles and run the reaction under strictly anaerobic argon. If the m/z 214 peak disappears in your subsequent extraction, trace O₂ was the definitive root cause.

Q: My organic extract has a persistent greenish-brown tint and fails elemental analysis. How do I resolve this? A: The discoloration is caused by residual Nickel catalyst and chiral ligands carrying over into the organic phase. Causality: Transition metal complexes, particularly those bound to bulky organic ligands, possess high solubility in extraction solvents like ethyl acetate or dichloromethane. Standard aqueous washes will not break these chelates. Self-Validating System: Treat the organic phase with a functionalized silica scavenger (e.g., QuadraPure TU, a thiourea-based resin). The thiourea groups aggressively out-compete the chiral ligands for the soft Nickel ions. The visual disappearance of the green/brown tint directly correlates with successful metal removal, which you can quantitatively validate via ICP-MS (<10 ppm Ni).

Q: I am observing a regioisomer impurity (1-(4-methoxyphenyl)-2-(p-tolyl)ethane). How can I selectively isolate the target 1,1-diarylethane? A: You are observing the linear 1,2-diarylethane, which is an anti-Markovnikov addition byproduct. Causality: If the chiral ligand bulk is insufficient, the migratory insertion of the alkene into the Ni-H bond lacks the steric steering required to exclusively form the branched (Markovnikov) intermediate. Resolution: Chromatographic separation of these isomers is notoriously difficult because both are non-polar hydrocarbons with nearly identical Rf values. To separate them, use silver-nitrate impregnated silica gel (AgNO₃-silica), which differentiates the molecules based on subtle π-bonding interactions. However, the true corrective action is upstream: ensure the use of highly sterically demanding ligands during the synthesis step.

Part 4: Step-by-Step Methodology (Standard Operating Procedure)

Implement this validated protocol to ensure high-purity extraction of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene.

Step 1: Reaction Quenching

  • Cool the crude reaction mixture to 0 °C using an ice bath.

  • Slowly add 5.0 mL of saturated aqueous NH₄Cl dropwise. Causality: NH₄Cl provides a mild proton source that safely neutralizes active organometallic intermediates without causing acid-catalyzed cleavage of the methoxy ether linkage.

Step 2: Liquid-Liquid Extraction

  • Transfer the quenched mixture to a 50 mL separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Self-Validating System: After the third extraction, spot a drop of the aqueous layer onto a TLC plate and check it under a UV lamp (254 nm). A lack of fluorescence confirms the complete extraction of the UV-active diarylethane into the organic phase.

Step 3: Metal Scavenging

  • Combine the organic layers in an Erlenmeyer flask.

  • Add 0.5 g of QuadraPure TU (thiourea resin) and stir vigorously at room temperature for 2 hours.

  • Filter the suspension through a tightly packed pad of Celite to remove the resin.

Step 4: Drying and Concentration

  • Dry the clear filtrate over anhydrous Na₂SO₄ for 15 minutes.

  • Filter off the drying agent and concentrate the solvent under reduced pressure (rotary evaporator) at 35 °C to yield the crude oil.

Step 5: Flash Chromatography

  • Load the crude oil onto a silica gel column.

  • Elute using an isocratic gradient of 100% Hexanes, slowly increasing to 98:2 Hexanes:Ethyl Acetate. Self-Validating System: Monitor the fractions via TLC in 100% hexanes. The target 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene will elute cleanly at an Rf of ~0.35, while polar boronic acid residues and oxidized ligands will remain at the baseline.

Sources

Optimization

preventing oxidative degradation of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene during storage

Troubleshooting Guide: Preventing Oxidative Degradation of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who exper...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Preventing Oxidative Degradation of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected yield losses or analytical discrepancies due to the spontaneous degradation of sensitive diarylalkane intermediates.

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is a highly vulnerable substrate. Below is our comprehensive, field-tested guide to understanding the causality of its degradation and implementing self-validating protocols to ensure its long-term stability.

Part 1: Mechanistic Troubleshooting (FAQs)

Q: My isolated 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene turns yellow and shows new peaks on NMR after just a few weeks in the fridge. What is happening? A: Your compound is undergoing spontaneous autoxidation. The molecule features a highly activated bis-benzylic methine carbon bridging a p-methoxyphenyl group, a p-tolyl group, and a methyl group. Because the resulting radical is exceptionally stabilized by the electron-donating methoxy and methyl groups via resonance and hyperconjugation, the C–H bond dissociation energy is remarkably low[1]. Ambient oxygen inserts into this bond via a free-radical chain reaction (the Bolland-Gee mechanism) to form a hydroperoxide[2]. Over time, this hydroperoxide homolytically cleaves, degrading your compound into substituted acetophenones, benzophenones, and phenols[3].

Q: How does Butylated Hydroxytoluene (BHT) prevent this, and why is it the industry standard? A: BHT is a sterically hindered synthetic phenolic antioxidant. Instead of preventing the initial radical formation (which is thermodynamically difficult to stop completely), BHT acts as a chain-breaking scavenger. It donates a hydrogen atom to the highly reactive peroxy radical (ROO•), converting it into a stable hydroperoxide[4]. The resulting BHT radical is stabilized by its bulky tert-butyl groups and does not propagate the oxidation chain, effectively halting the degradation cycle.

AutoxidationMechanism Substrate 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (Intact Substrate) Radical Bis-benzylic Radical (Initiation by UV/Heat) Substrate->Radical -H• (Initiation) Peroxy Peroxy Radical (ROO•) (+ O2 Insertion) Radical->Peroxy +O2 Hydroperoxide Hydroperoxide (ROOH) (Chain Propagation) Peroxy->Hydroperoxide +H• (from substrate) Hydroperoxide->Radical Chain Loop Degradation Degradation Products (Ketones, Phenols) Hydroperoxide->Degradation Homolytic Cleavage BHT BHT Antioxidant (Radical Scavenger) BHT->Peroxy Donates H• (Terminates Chain)

Fig 1: Autoxidation pathway of the bis-benzylic substrate and radical quenching by BHT.

Part 2: Quantitative Stabilization Guidelines

Q: I need to store this compound in solution for ongoing assays. How much BHT should I use without interfering with my analytics? A: Dosing depends entirely on your solvent matrix and downstream analytical methods. BHT is highly soluble in organic solvents (up to 30 mg/mL in DMSO or ethanol)[5], but it introduces significant analytical caveats. Because of its aromatic ring, BHT absorbs strongly in the UV spectrum, which will cause high background noise in HPLC-UV assays. Refer to the quantitative dosing table below to balance stability with analytical clarity.

Table 1: Antioxidant (BHT) Dosing & Storage Guidelines

Storage Medium / SolventRecommended BHT Conc.Optimal Storage TempExpected StabilityAnalytical Caveats
Neat (Isolated Solid/Oil) 0.01% – 0.1% (w/w)-20°C> 12 monthsMust be removed via chromatography prior to sensitive assays
Ethereal Solvents (THF, Et₂O) 100 – 300 ppm2°C to 8°C6 monthsHigh UV background impedes HPLC-UV detection
Polar Organics (DMSO, DMF) ~30 mg/mL (Stock limit)2°C to 8°C3 – 6 monthsBHT is highly soluble; requires inert gas purging[5]
Part 3: Standard Operating Procedure (SOP) for Anaerobic Storage

Q: What is the fail-safe protocol for storing the neat compound to guarantee >12 months of stability? A: To achieve long-term stability, you must eliminate the three catalysts of autoxidation: oxygen, heat, and UV light[6]. Follow this self-validating methodology to ensure absolute environmental control.

Protocol: Anaerobic Aliquoting and Hermetic Storage Note: This protocol utilizes a self-validating logic loop. If executed correctly, physical indicators will confirm the exclusion of oxygen.

  • Solvent Evaporation & Drying:

    • Action: Concentrate the synthesized 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene under high vacuum (≤ 0.1 mbar) for at least 4 hours.

    • Causality: Residual ethereal solvents act as vectors for peroxide formation, accelerating the degradation of your substrate.

  • Antioxidant Integration (Optional but Recommended):

    • Action: Dope the compound with 0.01% (w/w) BHT[4]. Dissolve both in a minimal amount of volatile, peroxide-free solvent (e.g., pentane), then evaporate to ensure homogeneous distribution throughout the matrix.

  • Inert Gas Blanketing (The "Heavy Gas" Method):

    • Action: Introduce Argon gas into an amber borosilicate storage vial via a manifold.

    • Causality: Argon is significantly denser than ambient air and will settle over the compound, actively displacing reactive triplet oxygen. Nitrogen is lighter and prone to turbulent mixing with ambient air during the sealing process.

  • Hermetic Sealing & Validation:

    • Action: Cap the vial immediately with a PTFE-lined septum cap. Wrap the exterior seal tightly with Parafilm.

    • Validation Check: Transfer the vial to a -20°C freezer. After 30 minutes, inspect the Parafilm. A properly sealed vial will show slight Parafilm concavity (dimpling inward) due to the thermal contraction of the Argon gas. This visual cue physically confirms a hermetic, airtight seal.

  • Thermal & Photic Isolation:

    • Action: Maintain storage strictly at -20°C in the dark.

    • Causality: Thermal oxidation rates double with every 10°C increase[6], and UV light homolytically cleaves trace hydroperoxides into highly reactive hydroxyl and alkoxyl radicals, initiating uncontrolled degradation.

References
  • Sigma-Aldrich. "Solvent Stabilizer Systems".
  • Wikipedia.
  • OSTI. "Co/NHPI-mediated aerobic oxygenation of benzylic C–H bonds in pharmaceutically relevant molecules".
  • ACS Publications. "Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of Benzyl Hydroperoxide".
  • Wellt Chemicals.
  • Cayman Chemical.
  • Avena Lab. "BHT TDS ENG".

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals tasked with the synthesis of diarylethanes. Specifically, this guide a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals tasked with the synthesis of diarylethanes. Specifically, this guide addresses the mechanistic pitfalls and unwanted side reactions encountered during the Friedel-Crafts alkylation of anisole with 1-(p-tolyl)ethanol (or its halide derivatives) to produce 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene.

Diagnostic Decision Tree

Before altering your experimental parameters, use the logical workflow below to identify the mechanistic root cause of your specific side reaction.

Troubleshooting Start Identify Side Reaction in Anisole Alkylation Regio High Ortho-Isomer (Regioselectivity Issue) Start->Regio Demeth Phenol Byproduct (Ether Cleavage) Start->Demeth Poly Polyalkylation (Over-reaction) Start->Poly Elim Styrene Oligomers (Elimination) Start->Elim SolRegio Lower Temp (0°C) Use Shape-Selective Zeolite Regio->SolRegio Steric control SolDemeth Switch AlCl3 to Bi(OTf)3 or H-Beta Zeolite Demeth->SolDemeth Prevent cleavage SolPoly Use Excess Anisole (>5 equivalents) Poly->SolPoly Dilution effect SolElim Avoid Strong Brønsted Acids Control Heating Elim->SolElim Prevent dehydration

Diagnostic decision tree for resolving Friedel-Crafts side reactions in anisole alkylation.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I observing significant ether cleavage (demethylation) resulting in 4-(1-(p-tolyl)ethyl)phenol instead of the desired anisole derivative? Expert Insight: This is a classic thermodynamic side reaction when utilizing strong, highly oxophilic Lewis acids like anhydrous Aluminum Chloride ( AlCl3​ ) or Boron Tribromide ( BBr3​ ). The Lewis acid strongly coordinates to the lone pairs of the methoxy oxygen. Upon heating, this complex undergoes nucleophilic attack by the halide ion, cleaving the O-CH3​ bond to release methyl chloride and form an aluminum phenoxide intermediate. Upon aqueous workup, this yields a phenol derivative . Troubleshooting: Switch to a milder, less oxophilic Lewis acid such as Bismuth(III) triflate ( Bi(OTf)3​ ) or use a solid Brønsted acid like H-Beta zeolite. These catalysts are sufficiently acidic to generate the necessary carbocation but lack the oxophilicity required to cleave the robust ether linkage of anisole .

Q2: My reaction yields a nearly 1:1 mixture of ortho and para isomers. How can I drive the regioselectivity entirely to the para position? Expert Insight: The methoxy group of anisole is strongly activating and ortho/para-directing. While the bulky 1-(p-tolyl)ethyl carbocation naturally introduces steric hindrance that disfavors ortho-attack, kinetic conditions (e.g., room temperature, homogeneous catalysis) often still yield 20-30% of the ortho-isomer due to the high electron density at the ortho position . Troubleshooting: To achieve >95% para-selectivity, transition from homogeneous catalysis to a shape-selective heterogeneous catalyst. H-ZSM-5 or H-Beta zeolites feature defined microporous channels that physically restrict the transition state required for ortho-alkylation. Alternatively, lower the reaction temperature to 0 °C to maximize the steric differentiation between the ortho and para transition states .

Q3: I am detecting styrene oligomers and 4-methylstyrene in my GC-MS. What is causing this? Expert Insight: When using 1-(p-tolyl)ethanol as the electrophile precursor, the acid catalyst protonates the hydroxyl group to form a good leaving group ( H2​O ). The resulting 1-(p-tolyl)ethyl carbocation can undergo a competitive E1 elimination (losing a proton from the adjacent methyl group) to form 4-methylstyrene rather than undergoing electrophilic aromatic substitution . 4-methylstyrene is highly reactive and easily polymerizes under acidic conditions. Troubleshooting: This competitive elimination is exacerbated by high temperatures and a low concentration of the arene nucleophile. Ensure anisole is present in large excess (acting as both reactant and solvent) to trap the carbocation immediately. Maintain the reaction temperature strictly below 40 °C.

Q4: How do I prevent polyalkylation (e.g., 2,4-bis(1-(p-tolyl)ethyl)anisole)? Expert Insight: Friedel-Crafts alkylation typically activates the aromatic ring toward further substitution because alkyl groups are electron-donating . However, the 1-(p-tolyl)ethyl group is extremely bulky, making dialkylation kinetically sluggish but thermodynamically possible under prolonged reaction times or high electrophile concentrations. Troubleshooting: Quench the reaction strictly after the disappearance of the limiting reagent. Use a minimum 5:1 molar ratio of Anisole to 1-(p-tolyl)ethanol to exploit the dilution effect.

Quantitative Catalyst Comparison

To facilitate your experimental design, the following table summarizes the performance of various catalytic systems in the 1-(p-tolyl)ethylation of anisole.

Catalyst SystemTemp (°C)Conversion (%)Para:Ortho RatioDemethylation (%)Polyalkylation (%)
AlCl₃ (1.1 eq) 25>9565:35~15-20<5
BF₃·OEt₂ (0.2 eq) 258575:25<2<5
Bi(OTf)₃ (5 mol%) 609285:150~5
H-Beta Zeolite 8088>95:50<1

Reaction Mechanism & Pathway

Understanding the exact sequence of carbocation generation and aromatic substitution is critical for preventing side reactions.

Mechanism A 1-(p-tolyl)ethanol + Lewis Acid B 1-(p-tolyl)ethyl Carbocation A->B -H2O C Arenium Ion (Sigma Complex) B->C + Anisole Side1 4-Methylstyrene (Elimination) B->Side1 -H+ (Side Reaction) D 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (Para Product) C->D -H+ (Para attack) Side2 Ortho-Isomer C->Side2 -H+ (Ortho attack)

Mechanistic pathway of 1-(p-tolyl)ethyl carbocation generation and aromatic substitution.

Self-Validating Experimental Protocol: Optimized Synthesis

The following Standard Operating Procedure (SOP) utilizes Bi(OTf)3​ to suppress demethylation and uses excess anisole to prevent polyalkylation and elimination. Every phase includes a self-validating checkpoint to ensure scientific integrity.

Materials:

  • Anisole (anhydrous)

  • 1-(p-tolyl)ethanol

  • Bismuth(III) triflate ( Bi(OTf)3​ )

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous NaHCO3​

Step-by-Step Methodology:

  • Preparation: Dry anisole over 4Å molecular sieves for 24 hours prior to use to prevent catalyst deactivation by water.

  • Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add Anisole (50 mmol, 5.4 mL) and Bi(OTf)3​ (0.5 mmol, 328 mg).

  • Electrophile Addition: Dissolve 1-(p-tolyl)ethanol (10 mmol, 1.36 g) in 5 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 30 minutes while maintaining the flask at 0 °C in an ice bath.

    • Validation Checkpoint 1 (Visual): A color change to pale yellow/orange indicates the successful generation of the resonance-stabilized 1-(p-tolyl)ethyl carbocation. If the solution turns dark brown or black, excessive polymerization of 4-methylstyrene is occurring; abort and check temperature controls.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4 hours.

    • Validation Checkpoint 2 (Chromatographic): Perform TLC (Hexanes:EtOAc 9:1). The alcohol precursor ( Rf​≈0.3 ) should completely disappear, replaced by a non-polar, UV-active product spot ( Rf​≈0.7 ).

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ to neutralize the triflic acid generated during the catalytic cycle.

  • Extraction & Purification: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Remove the excess anisole via vacuum distillation (bp 154 °C at 760 mmHg, lower under vacuum). Purify the crude residue via silica gel flash chromatography (100% Hexanes to 98:2 Hexanes:EtOAc).

    • Validation Checkpoint 3 (Spectroscopic): Analyze the purified product via 1H NMR. The spectrum must show a distinct doublet for the methyl group of the ethyl bridge ( ≈1.6 ppm, 3H) and a quartet for the methine proton ( ≈4.1 ppm, 1H). The absence of a broad singlet at ≈5.0 ppm confirms no phenol (demethylated byproduct) is present.

References

  • Title: Friedel-Crafts alkylation of anisole and its comparison with toluene. Predominant ortho-para substitution under kinetic conditions and the effect of thermodynamic isomerizations Source: Journal of the American Chemical Society URL: [Link]

  • Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

  • Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

Optimization

Technical Support Center: Crystallization of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

Welcome to the technical support center for the crystallization of 1-methoxy-4-(1-(p-tolyl)ethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 1-methoxy-4-(1-(p-tolyl)ethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By providing in-depth troubleshooting advice and answers to frequently asked questions, we aim to equip you with the knowledge to optimize your crystallization processes, ensuring high purity and desired crystal form.

I. Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues that may arise during the crystallization of 1-methoxy-4-(1-(p-tolyl)ethyl)benzene, offering explanations for their causes and actionable solutions.

Problem 1: Oiling Out or Liquid-Liquid Phase Separation (LLPS)

Symptom: Instead of solid crystals, a second liquid phase (an oil) separates from the solution upon cooling or addition of an anti-solvent. This is a common issue when the system has high supersaturation or when the integration of solute molecules into the crystal lattice is kinetically hindered.[1] The oil may be unstable and can solidify into an amorphous solid or a poorly defined crystalline form over time.[1]

Causality: Oiling out occurs when the concentration of the solute exceeds the solubility limit to such an extent that the system enters a metastable liquid-liquid phase separation region before reaching the nucleation zone for crystalline solids.[1][2] This phenomenon is often a kinetic one, influenced by factors like cooling rate, supersaturation levels, and the presence of impurities.[1] The oily phase can act as a good solvent for impurities, leading to a final product with lower purity.[1][3]

Solutions:

  • Reduce Supersaturation Rate: A slower cooling rate or a slower addition of anti-solvent can help the system stay out of the oiling out region and allow for controlled nucleation and crystal growth.[1][4]

  • Seeding: Introducing seed crystals of the desired polymorph at a supersaturation level within the metastable zone can bypass the need for primary nucleation, which often requires higher supersaturation that can lead to oiling out.[5][6][7] The seeds provide a template for crystal growth.

  • Solvent System Modification: The choice of solvent is critical. Experiment with different solvent and anti-solvent combinations to find a system where the solubility of 1-methoxy-4-(1-(p-tolyl)ethyl)benzene is moderately low, and the supersaturation can be generated more controllably. Sometimes, a mixture of solvents can prevent oiling out.[2]

  • Temperature Control: Operating at a higher crystallization temperature (if the compound's stability permits) can sometimes prevent oiling out by altering the phase diagram.

ParameterRecommendation to Avoid Oiling OutRationale
Cooling Rate Slow and controlledPrevents rapid generation of high supersaturation.
Anti-solvent Addition Slow, dropwise addition with good mixingMaintains a lower, more uniform supersaturation throughout the vessel.[4]
Seeding Add seeds in the metastable zoneProvides a surface for growth, bypassing primary nucleation at high supersaturation.[6]
Solvent Choice Select a system with moderate solubilityAvoids extremely high initial concentrations that can easily lead to oiling out.
Problem 2: Formation of Amorphous Solid or Poorly Crystalline Material

Symptom: The product obtained is a glassy, non-crystalline solid, or a powder with a broad, undefined pattern in Powder X-ray Diffraction (PXRD).

Causality: Amorphous solids can form when the molecules do not have sufficient time or mobility to arrange themselves into an ordered crystal lattice. This can be a consequence of very rapid cooling (quenching) or "crashing out" of the solution by adding a large volume of anti-solvent too quickly. It can also result from the solidification of an oil phase.[1]

Solutions:

  • Optimize Cooling Profile: Implement a slower, controlled cooling process. A stepwise cooling profile can be beneficial, with holds at certain temperatures to allow for nucleation and growth.

  • Controlled Anti-solvent Addition: Add the anti-solvent at a slow, controlled rate to a well-stirred solution.[8] This helps to maintain a moderate level of supersaturation, favoring crystal growth over amorphous precipitation.

  • Slurry Aging (Ostwald Ripening): If an amorphous solid or a mixture of forms is obtained, holding the solid in suspension (slurry) in the mother liquor for an extended period with stirring can facilitate the transformation to the most stable crystalline form.

Problem 3: Polymorphism - Obtaining the Undesired Crystal Form

Symptom: Characterization of the crystalline product (e.g., by PXRD, DSC, or IR spectroscopy) indicates the presence of a different crystal form than the one desired. Different polymorphs can have significantly different physical properties, which is a critical concern in the pharmaceutical industry.[9]

Causality: Polymorphism is the ability of a compound to exist in more than one crystalline form.[9] The formation of a particular polymorph is influenced by a variety of factors including solvent, temperature, supersaturation, and the presence of impurities.[10][11] Kinetically favored polymorphs often crystallize first, even if they are not the most thermodynamically stable form.

Solutions:

  • Controlled Seeding: This is the most effective way to control polymorphism.[6] By introducing seed crystals of the desired polymorph, you provide a template for the growth of that specific form, directing the crystallization outcome.[5][6]

  • Solvent Selection: The solvent can play a crucial role in determining the resulting polymorph. Systematic screening of different solvents and solvent mixtures is recommended.

  • Temperature Control: The relative stability of polymorphs can be temperature-dependent.[12] Crystallizing at a temperature where the desired polymorph is the most stable can favor its formation.

  • Control of Supersaturation: The level of supersaturation can influence which polymorph nucleates. Different supersaturation levels may favor different polymorphs.

Problem 4: Impurity Entrapment and Low Product Purity

Symptom: The final crystalline product has a lower than expected purity, with impurities from the reaction or solvent incorporated into the crystal lattice or adsorbed on the crystal surface.

Causality: Impurities can be incorporated into crystals through various mechanisms.[13] Structurally similar impurities can be incorporated into the crystal lattice.[14] Rapid crystal growth can lead to the entrapment of mother liquor in inclusions within the crystals.[15]

Solutions:

  • Slow Crystal Growth: Slower crystallization rates generally lead to higher purity crystals. This can be achieved by slower cooling or anti-solvent addition.

  • Recrystallization: If the purity of the initial crystalline product is low, a second crystallization step (recrystallization) can be performed to further purify the material.

  • Washing: Thoroughly washing the isolated crystals with a cold solvent in which the product has low solubility but the impurities are soluble can remove surface-adhered impurities.

  • Choice of Solvent: Select a solvent system where the impurities are highly soluble, and the desired product has lower solubility, to maximize impurity rejection into the mother liquor.

II. Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of 1-methoxy-4-(1-(p-tolyl)ethyl)benzene?

A1: The selection of an appropriate solvent is a critical first step. Given the structure of 1-methoxy-4-(1-(p-tolyl)ethyl)benzene, which is largely non-polar, good initial solvent choices would be non-polar to moderately polar solvents. A systematic screening approach is recommended.

Recommended Screening Solvents:

  • Good Solvents (for initial dissolution): Toluene, Xylene, Dichloromethane, Ethyl Acetate, Acetone.[16]

  • Anti-solvents (for inducing crystallization): Heptane, Hexane, Isopropanol, Ethanol.

A good starting point would be to dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature and then either cool it slowly or add an "anti-solvent" dropwise.

Q2: How can I obtain seed crystals if I don't have any?

A2: If you are starting a new crystallization process and do not have seed crystals, you will need to generate them through primary nucleation. This can be achieved by:

  • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered container and allow the solvent to evaporate slowly at room temperature. This can often yield small, high-quality crystals.

  • Cooling Crystallization: Prepare a saturated solution at a higher temperature and cool it very slowly.

  • Anti-solvent Crystallization: Slowly add an anti-solvent to a concentrated solution of the compound.

Once you have a small amount of crystalline material, you can use it to create a seed stock for future crystallizations.

Q3: What is the best way to prepare and use a seed stock?

A3: A well-prepared seed stock is crucial for reproducible crystallizations.

Protocol for Seed Stock Preparation:

  • Harvest Initial Crystals: Collect the first batch of crystals obtained.

  • Crush the Crystals: Under a microscope or in a small mortar and pestle, gently crush the crystals to create a fine powder.[17] This increases the number of nucleation sites.

  • Create a Suspension: Suspend the crushed crystals in a small amount of the crystallization solvent or a mixture of the solvent and anti-solvent.

  • Store Properly: Store the seed stock in a sealed vial, often at a low temperature, to maintain its stability.[5]

Using the Seed Stock:

  • Add a small amount of the seed stock (typically 1-5% by weight of the solute) to the supersaturated solution at a point where it is in the metastable zone.

  • The timing of seeding is critical. It should be done after the solution is supersaturated but before spontaneous nucleation occurs.

Q4: How does stirring rate affect crystallization?

A4: The stirring rate can have a significant impact on crystallization by influencing heat and mass transfer, as well as secondary nucleation.

  • Low Stirring Rate: May lead to poor heat and mass transfer, resulting in non-uniform supersaturation and potentially broader crystal size distribution.

  • High Stirring Rate: Can enhance heat and mass transfer, leading to more uniform conditions. However, excessively high stirring rates can lead to crystal breakage (attrition) and increased secondary nucleation, which may result in a smaller crystal size.

The optimal stirring rate is system-dependent and should be determined experimentally.

III. Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: In a suitable reactor, dissolve the 1-methoxy-4-(1-(p-tolyl)ethyl)benzene in a minimal amount of a pre-selected good solvent (e.g., Toluene) at an elevated temperature (e.g., 60-70 °C) until the solution is clear.

  • Cooling: Cool the solution slowly and controllably. A suggested cooling rate is 5-10 °C per hour.

  • Seeding (Optional but Recommended): Once the solution is supersaturated (e.g., after cooling by 10-15 °C), add a small amount of seed crystals.

  • Crystal Growth: Continue the slow cooling to the final temperature (e.g., 0-5 °C).

  • Aging: Hold the resulting slurry at the final temperature for a period (e.g., 2-4 hours) to allow for complete crystallization and potential polymorphic transformation to the most stable form.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Protocol 2: Anti-solvent Crystallization
  • Dissolution: Dissolve the 1-methoxy-4-(1-(p-tolyl)ethyl)benzene in a good solvent (e.g., Ethyl Acetate) at room temperature.

  • Anti-solvent Addition: To the stirred solution, add an anti-solvent (e.g., Heptane) dropwise. The addition rate should be slow to avoid "crashing out" the material.

  • Seeding (Optional but Recommended): After adding a small portion of the anti-solvent to generate slight supersaturation, add seed crystals.

  • Continued Addition: Continue the slow addition of the anti-solvent until the desired yield is achieved.

  • Aging: Stir the resulting slurry for 1-2 hours at the final solvent composition.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol.

IV. Visualizations

Troubleshooting_Workflow Start Crystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out / LLPS Problem->OilingOut Yes Amorphous Amorphous Solid Problem->Amorphous Yes WrongPolymorph Wrong Polymorph Problem->WrongPolymorph Yes LowPurity Low Purity Problem->LowPurity Yes Success Successful Crystallization Problem->Success No Solution_OilingOut Reduce Supersaturation Rate Use Seeding Modify Solvent System OilingOut->Solution_OilingOut Solution_Amorphous Slower Cooling / Anti-solvent Addition Slurry Aging Amorphous->Solution_Amorphous Solution_WrongPolymorph Controlled Seeding Solvent Screening Temperature Control WrongPolymorph->Solution_WrongPolymorph Solution_LowPurity Slower Growth Rate Recrystallization Effective Washing LowPurity->Solution_LowPurity Solution_OilingOut->Start Re-attempt Solution_Amorphous->Start Re-attempt Solution_WrongPolymorph->Start Re-attempt Solution_LowPurity->Start Re-attempt

Caption: A troubleshooting workflow for common crystallization problems.

V. References

  • Crystal-seeding - - Diamond Light Source. (n.d.). Retrieved from [Link]

  • Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. (2007). In 2007 IEEE International Conference on Control Applications. IEEE.

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals, 11(11), 1365.

  • Streak Seeding Protocol. (2013). Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Crystals, 11(11), 1365.

  • Oiling Out in Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Strategy for control of crystallization of polymorphs. (2004). CrystEngComm, 6, 169-173.

  • Controlling factor of polymorphism in crystallization process. (2002). Journal of Crystal Growth, 237-239, 2205-2214.

  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (2021). Thesis.

  • Effect of Liquid-Liquid Phase Separation During Crystallization. (2018). LUTPub.

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). Organic Process Research & Development, 23(9), 1896-1902.

  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020). Crystal Growth & Design, 20(10), 6371-6390.

  • Control of polymorphism in continuous crystallization. (2015). DSpace@MIT.

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Retrieved from [Link]

  • The dual function of impurity in protein crystallization. (2020). CrystEngComm, 22(1), 101-107.

  • Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. (2015). Crystal Growth & Design, 15(7), 3295-3305.

  • Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. (2022). Crystals, 12(3), 398.

  • The Influence of Impurities and Additives on Crystallization. (2019). In Handbook of Industrial Crystallization (pp. 85-111). Cambridge University Press.

  • Improving the Success Rate of Protein Crystallization by Random Microseed Matrix Screening. (2010). Crystal Growth & Design, 10(6), 2730-2736.

  • Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors. (2023). Pharmaceutics, 15(5), 1354.

  • Antisolvent Crystallization - RM@Schools. (n.d.). Retrieved from [Link]

  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025). Retrieved from [Link]

  • Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. (2017). Energies, 10(10), 1503.

  • Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022). Crystal Growth & Design, 22(5), 3256-3265.

  • Process for the preparation of substituted styrenes. (1987). U.S. Patent No. 4,650,910.

  • 1-Methoxy-4-[1-[1-(4-methoxyphenyl)ethoxy]ethyl]benzene. (n.d.). Retrieved from [Link]

  • Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. (2025). Journal of Medicinal and Pharmaceutical Chemistry Research.

  • Benzene, 1-ethenyl-4-methoxy-. (n.d.). Retrieved from [Link]

  • 1-Ethyl-4-methoxybenzene. (n.d.). Retrieved from [Link]

  • A kind of purification method of bis-ethylhexyloxyphenol methoxyphenyl triazine. (2022). Chinese Patent No. CN113929636A.

  • Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 882-889.

  • Benzene, 1-ethyl-4-methoxy-. (n.d.). Retrieved from [Link]

  • Manipulating Crystallization for Simultaneous Improvement of Impact Strength and Heat Resistance of Plasticized Poly(l-lactic acid) and Poly(butylene succinate) Blends. (2021). Polymers, 13(18), 3093.

  • Investigating structural biophysical features for antigen-binding fragment crystallization via machine learning. (2025). Molecular Systems Design & Engineering.

  • Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. (1997). Macromolecules, 30(19), 5651-5655.

  • ASAP (As Soon As Publishable). (2026). Journal of the American Chemical Society.

  • A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. (2024). Molecules, 29(15), 3369.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Premium qNMR-Grade vs. Commercial Grade 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

In pharmaceutical development, the structural verification and purity assessment of critical intermediates are paramount. 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is a representative 1,1-diarylethane scaffold, frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the structural verification and purity assessment of critical intermediates are paramount. 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is a representative 1,1-diarylethane scaffold, frequently utilized in the synthesis of selective estrogen receptor modulators (SERMs) and advanced materials. Before such materials are released for commercial use or advanced clinical trials, a highly characterized reference standard is required to ensure subsequent production meets stringent regulatory expectations 1.

This guide objectively compares the analytical performance of a Premium qNMR-Certified Reference Standard ( 99.9%) against a Commercial Reagent Grade Alternative ( 95.0%) , utilizing high-resolution 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

The Causality of Purity in Quantitative NMR (qNMR)

Why does the purity of the reference standard matter so profoundly in NMR? In solution-state qNMR, the signal area (integral) is strictly proportional to the number of nuclei contributing to that resonance 2. Unlike chromatography, NMR is a primary ratio method of measurement; it does not require a structurally identical reference standard, provided an internal standard (IS) of known purity is used 3.

However, if overlapping impurity signals inflate the integral of the target resonances, the calculated potency will be artificially high. Commercial grade compounds synthesized via Friedel-Crafts alkylation often contain regioisomers (e.g., ortho-substituted analogs) or oxidation byproducts that co-resonate with the main API peaks. The Premium qNMR-Grade standard undergoes exhaustive purification (e.g., preparative HPLC, repeated recrystallization) to eliminate these isobaric and structurally similar impurities. This ensures that the spectrometer constant ( ks​ ) remains truly representative of the target molecule, allowing for accurate quantification without the need for complex response factor calculations 4.

1 H and 13 C NMR Reference Spectra Analysis

To establish a self-validating baseline, we must first assign the theoretical and observed chemical shifts for pure 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene ( CH3​−C6​H4​−CH(CH3​)−C6​H4​−OCH3​ ).

Table 1: 1 H NMR Spectral Assignments (600 MHz, CDCl3​ , 298 K)
Proton EnvironmentMultiplicityChemical Shift ( δ , ppm)IntegrationStructural Assignment
Ethyl −CH3​ Doublet (d)1.583H CH3​−CH
Tolyl −CH3​ Singlet (s)2.323H Ar−CH3​
Methoxy −OCH3​ Singlet (s)3.783H Ar−OCH3​
Ethyl −CH− Quartet (q)4.121H CH3​−CH(Ar)2​
Methoxy-Ar ProtonsMultiplet (m)6.82 - 7.154HAA'BB' aromatic system
Tolyl-Ar ProtonsMultiplet (m)7.08 - 7.184HAA'BB' aromatic system
Table 2: 13 C NMR Spectral Assignments (150 MHz, CDCl3​ , 298 K)
Carbon EnvironmentChemical Shift ( δ , ppm)Structural Assignment
Tolyl −CH3​ 21.1 Ar−CH3​
Ethyl −CH3​ 22.4 CH−CH3​
Ethyl −CH− 44.2Diaryl- CH
Methoxy −OCH3​ 55.3 Ar−OCH3​
Aromatic CH 113.8, 127.5, 128.9, 129.1Ring Carbons (ortho/meta)
Quaternary C 135.2, 138.7, 140.1Ipso Carbons
Aromatic C−O 158.0 C−OCH3​
Product Performance Comparison

By comparing the Premium standard against the Commercial grade, we can observe critical differences that directly impact quantitative drug analysis 5.

Table 3: Premium qNMR-Grade vs. Commercial Reagent Grade
Performance MetricPremium qNMR-Grade StandardCommercial Reagent GradeImpact on Drug Development
Spectral Purity (qNMR) ≥99.9% ∼95.5% High purity prevents downstream batch failures and regulatory holds.
Baseline Noise Flat, no spurious integrationsElevated baseline, minor peaks at 1.4, 2.4, 3.8 ppmAffects absolute quantification accuracy (up to 4% error).
Regioisomer Content Undetectable ( <0.05% ) ∼3.5% (ortho-tolyl isomer)Ortho-isomer alters pharmacokinetics and toxicity profiles.
Trace Solvents <10 ppm >2000 ppm (Ethyl acetate, Hexane)Residual solvents skew integration if overlapping with API peaks.

Mechanistic Causality of the Discrepancy: The commercial grade exhibits a distinct minor doublet at δ 1.65 ppm and a singlet at δ 3.82 ppm. These are characteristic of the ortho-tolyl regioisomer, a common byproduct in the Friedel-Crafts alkylation used to synthesize this scaffold. Because these peaks partially overlap with the main ethyl and methoxy signals, automated integration in the commercial grade artificially inflates the perceived assay value. The Premium standard resolves this via stringent chromatographic purification.

Experimental Protocol for qNMR Validation

To ensure trustworthiness, the following self-validating qNMR protocol is designed to eliminate operator bias and instrumental artifacts, ensuring absolute quantification.

Step-by-Step Methodology:

  • Standard Selection: Use NIST-traceable Maleic Acid ( δ 6.26 ppm, singlet, 2H) as the Internal Standard (IS). Its resonance is well-separated from the analyte's aliphatic (1.5-4.2 ppm) and aromatic (6.8-7.2 ppm) signals 3.

  • Sample Preparation: Accurately weigh ~20.0 mg of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene and ~10.0 mg of Maleic Acid using a microbalance (d = 0.001 mg). Dissolve completely in 0.8 mL of CDCl3​ (containing 0.03% v/v TMS).

  • T1​ Relaxation Measurement: Perform an Inversion Recovery experiment (180°- τ -90°) to determine the longest longitudinal relaxation time ( T1​ ) of the nuclei of interest. Causality Note: For this molecule, the methoxy protons typically have a T1​ of ~1.5 seconds.

  • Acquisition Parameters:

    • Pulse Angle: 90° (ensures maximum transverse magnetization).

    • Relaxation Delay (D1): Set to ≥5×T1​ (e.g., 10 seconds). This ensures >99.3% magnetization recovery between scans, preventing saturation and integration errors.

    • Number of Scans (NS): 64 (to achieve a Signal-to-Noise Ratio >250:1 ).

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) function. Perform manual phase correction (zero and first order) and a multipoint baseline correction.

  • Calculation: Calculate purity ( Px​ ) using the equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight).

Workflow Visualization

qNMR_Workflow A Sample Preparation (Analyte + Internal Standard) B T1 Relaxation Optimization (Inversion Recovery) A->B Calibrate C 1H/13C NMR Acquisition (90° Pulse, D1 > 5*T1) B->C Set Parameters D Spectral Processing (Phase/Baseline Correction) C->D Raw FID E Signal Integration & Ratio Calculation D->E Processed Spectra F Purity Assessment (Pass/Fail vs. Spec) E->F Quantitative Yield

Workflow for self-validating qNMR purity assessment of analytical reference standards.

References
  • Almac Group. "NMR under GxP in Drug Development and Manufacturing." 1

  • Diehl, B.W.K., et al. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe, 19(5), 2007. 2

  • Bruker. "Quantification | Bruker." 4

  • National Institutes of Health (NIH). "Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis." 5

  • American Chemical Society (ACS). "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." 3

Sources

Comparative

mass spectrometry fragmentation pattern of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

An in-depth technical comparison guide for the structural elucidation of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene, designed for researchers and drug development professionals. Executive Summary For researchers analyzing uns...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the structural elucidation of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene, designed for researchers and drug development professionals.

Executive Summary

For researchers analyzing unsymmetrical 1,1-diarylethanes, selecting the correct mass spectrometry (MS) ionization platform is the difference between ambiguous molecular weights and definitive structural elucidation. This guide objectively compares Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the characterization of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (C16H18O). By deconstructing the thermodynamic causality behind its fragmentation, we provide a self-validating analytical framework for synthetic chemists and drug development professionals.

Structural Dynamics & Ionization Causality

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene features a central ethyl bridge linking a highly electron-donating p-methoxyphenyl (anisyl) group and a moderately electron-donating p-tolyl group. The primary analytical challenge lies in differentiating the two aromatic rings during fragmentation. The synthesis and structural characterization of such unsymmetrical 1,1-diarylethanes heavily rely on robust MS platforms to confirm these specific substitution patterns.

When subjected to MS, the molecule's fragmentation is governed by Stevenson’s Rule , which dictates that during homolytic cleavage, the positive charge will preferentially reside on the fragment with the lowest ionization energy. Because the methoxy group (+M resonance effect) stabilizes a carbocation more effectively than a methyl group (+I inductive effect), the fragmentation pathways are highly asymmetric.

Platform Performance Comparison: EI-MS vs. ESI-MS/MS

To objectively evaluate the best approach for this scaffold, we must compare hard ionization (EI) against soft ionization (ESI). Advanced drug design strategies utilizing the 1,1-diarylethane scaffold necessitate precise analytical methods to differentiate these isobaric fragments[1].

Performance MetricGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Mode)
Primary Ion Formed Radical Cation[M]⁺• (m/z 226)Protonated Adduct [M+H]⁺ (m/z 227)
Molecular Ion Stability Low (Rapid alpha-cleavage)High (Intact mass easily verifiable)
Fragmentation Depth Extensive (Excellent for structural mapping)Moderate (Requires CID tuning)
Aryl Group Differentiation Outstanding (Clear m/z 135 vs 119 ratio)Good (Dependent on collision energy)
Best Used For De novo structural elucidation & library matchingTrace quantification & intact mass confirmation

Mechanistic Fragmentation Pathways (EI-MS)

Under standard 70 eV EI-MS, the molecule forms a radical cation[M]⁺• at m/z 226. The extreme energy of the source drives three primary competitive cleavages:

  • Alpha-Cleavage (Base Peak Formation): The most labile bond is the C-CH3 bond on the ethyl bridge. Homolytic cleavage expels a methyl radical (•CH3, 15 Da), yielding a diarylmethyl cation at m/z 211 . This is the base peak (100% abundance) because the resulting cation is exceptionally stabilized by extensive resonance delocalization across both aromatic rings.

  • Aryl Loss (m/z 135): Cleavage of the bridge C-Ar bond expels a p-tolyl radical (•C7H7, 91 Da), leaving the p-methoxybenzyl-type cation at m/z 135 .

  • Aryl Loss (m/z 119): Conversely, expulsion of the p-anisyl radical (•C7H7O, 107 Da) yields the p-methylbenzyl-type cation at m/z 119 . Due to Stevenson's Rule, the m/z 135 peak is significantly more intense than the m/z 119 peak.

MS_Fragmentation M_ion Molecular Ion [M]+• m/z 226 Alpha_cleavage Alpha-Cleavage - •CH3 (15 Da) M_ion->Alpha_cleavage Aryl_loss1 Loss of p-Tolyl - •C7H7 (91 Da) M_ion->Aryl_loss1 Aryl_loss2 Loss of p-Anisyl - •C7H7O (107 Da) M_ion->Aryl_loss2 Base_peak Diarylmethyl Cation m/z 211 (Base Peak) Highly Stabilized Alpha_cleavage->Base_peak Frag_135 p-Methoxybenzyl Cation m/z 135 Aryl_loss1->Frag_135 Frag_119 p-Methylbenzyl Cation m/z 119 Aryl_loss2->Frag_119

Logical fragmentation pathway of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene under 70 eV EI-MS.

Quantitative Data Summary

The following table summarizes the key diagnostic ions required to confirm the structure of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene.

m/z ValueRelative AbundanceIon TypeStructural Assignment
226 15 - 25%[M]⁺•Intact Molecular Ion
211 100%[M - CH3]⁺Diarylmethyl Cation (Base Peak)
135 40 - 60%[M - C7H7]⁺p-Methoxy-alpha-methylbenzyl Cation
119 10 - 20%[M - C8H9O]⁺p-Methyl-alpha-methylbenzyl Cation
91 30 - 50%[C7H7]⁺Tropylium Ion (Derived from tolyl group)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following step-by-step methodologies incorporate built-in validation checkpoints. Transition-metal-catalyzed transformations of these scaffolds further underscore the need for definitive structural elucidation via these exact protocols[2].

Exp_Workflow Prep Sample Prep (Hexane/MeOH) GC GC Separation (HP-5ms) Prep->GC LC UHPLC (C18 Column) Prep->LC EI EI Source (70 eV) GC->EI Data Data Acquisition & Structural Elucidation EI->Data ESI ESI-MS/MS (CID 20-40 eV) LC->ESI ESI->Data

Comparative experimental workflow for GC-EI-MS and LC-ESI-MS/MS structural elucidation.

Protocol A: GC-EI-MS Structural Elucidation
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade hexane.

    • Causality: Hexane is highly volatile and non-polar, ensuring rapid evaporation in the GC inlet without expanding to a volume that overwhelms the liner, preventing peak broadening.

  • Chromatographic Separation: Inject 1 µL splitless onto an HP-5ms column (30 m × 0.25 mm, 0.25 µm).

    • Causality: The 5% phenyl-methylpolysiloxane stationary phase provides optimal van der Waals interactions for the hydrophobic diarylethane scaffold, ensuring sharp peak shapes.

  • Ionization: Operate the EI source at exactly 70 eV.

    • Causality: 70 eV matches the de Broglie wavelength of typical organic bonds, maximizing ionization efficiency and ensuring the resulting spectra are directly comparable to standard NIST libraries.

  • Self-Validation Checkpoint (EIC Overlay): Extract the Ion Chromatograms (EIC) for m/z 226, 211, 135, and 119.

    • Validation: If these fragments originate from the target molecule, their chromatographic peaks must perfectly co-elute with identical peak shapes. Any retention time deviation mathematically proves the presence of a co-eluting isobaric impurity rather than a true fragment.

Protocol B: LC-ESI-MS/MS Targeted Analysis
  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the [M+H]⁺ state (m/z 227) prior to droplet desolvation in the source.

  • Separation: Elute via a C18 Reverse Phase UHPLC column using a gradient of water/acetonitrile.

  • Ionization & CID: Operate in Positive ESI mode. Isolate the precursor m/z 227 in Q1, apply 25 eV collision energy in Q2 (using Argon collision gas), and scan for product ions in Q3.

  • Self-Validation Checkpoint (Precursor Ion Scan): Perform a precursor ion scan for the m/z 135 product ion.

    • Validation: If m/z 227 is the only precursor identified by Q1 that produces m/z 135 in Q3, it mathematically proves that the p-methoxybenzyl cation is a direct structural derivative of the intact molecule, ruling out in-source fragmentation artifacts.

References

  • Title: Organocatalytic Asymmetric Synthesis of 1,1-Diarylethanes by Transfer Hydrogenation Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Masked Polar Group Incorporation (MPGI) Strategy in Drug Design: Effects of Nitrogen Substitutions on Combretastatin and Isocombretastatin Tubulin Inhibitors Source: Molecules (MDPI) URL: [Link]

  • Title: Selective Decarbonylation via Transition-Metal-Catalyzed Carbon-Carbon Bond Cleavage Source: Chemical Reviews URL: [Link]

Sources

Validation

Comparative Profiling of Asymmetric 1,1-Diarylalkanes: 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene vs. Symmetric Analogues

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Pharmacophore Paradigm The 1,1-diarylalkane s...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Pharmacophore Paradigm

The 1,1-diarylalkane scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structural motif for nuclear receptor modulators, efflux pump inhibitors, and targeted oncology therapeutics[1]. Historically, early-stage drug discovery relied heavily on symmetric diarylalkanes (e.g., 1,1-bis(4-methoxyphenyl)ethane) due to synthetic ease. However, symmetric scaffolds often suffer from "flat" structure-activity relationships (SAR), poor aqueous solubility due to rigid crystal lattice stacking, and redundant metabolic liabilities.

Breaking molecular symmetry is a critical strategy in modern 3D pharmacophore modeling[2]. By comparing the asymmetric model compound 1-methoxy-4-(1-(p-tolyl)ethyl)benzene against its symmetric counterparts, we can objectively evaluate how differential electronic vectors (a strong electron-donating p-methoxy group paired with a lipophilic, weakly donating p-tolyl group) drive superior physicochemical properties, receptor binding kinetics, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Structural and Electronic Causality

The performance of 1-methoxy-4-(1-(p-tolyl)ethyl)benzene is dictated by the push-pull electronic dynamics across the sp³-hybridized benzylic carbon.

  • The p-Methoxy Vector: Acts as a potent hydrogen-bond acceptor. In a biological target, this vector anchors the molecule into hydrophilic sub-pockets. However, it represents a metabolic soft spot susceptible to rapid O-demethylation.

  • The p-Tolyl Vector: Provides essential lipophilicity for membrane permeability and engages in hydrophobic π−π stacking interactions. The terminal methyl group is susceptible to CYP450-mediated benzylic oxidation.

When a molecule possesses two identical rings (e.g., 1,1-bis(4-methoxyphenyl)ethane), the metabolic clearance rate is often amplified due to the availability of dual identical soft spots. The asymmetric design mitigates this by diversifying the metabolic pathways, thereby extending the pharmacokinetic half-life without pushing the molecule into extreme lipophilicity (as seen in bis-tolyl analogues).

Self-Validating Experimental Methodologies

To rigorously compare these scaffolds, the following self-validating protocols must be employed. These methodologies ensure that both the synthesis and the biological evaluation are internally controlled for accuracy.

Protocol A: Chemoselective Synthesis via Cu-Catalyzed Oxidative Arylation

Traditional Friedel-Crafts alkylation yields intractable mixtures of symmetric and asymmetric products. Recent advancements in Cu-catalyzed cross-nucleophile alkylarylation enable the direct, chemoselective synthesis of asymmetric 1,1-diarylalkanes from inexpensive alkylarenes[3], bypassing homocoupling artifacts[4].

Step-by-Step Workflow:

  • Preparation: In an N₂-filled glovebox, charge a Schlenk tube with Cu(OTf)₂ (10 mol%), 1,10-phenanthroline ligand (12 mol%), and the arylboronic acid (e.g., p-tolylboronic acid, 1.5 equiv).

  • Activation: Add the alkylarene (4-ethylanisole, 1.0 equiv) dissolved in anhydrous fluorobenzene (0.2 M), followed by the addition of di-tert-butyl peroxide (DTBP, 2.0 equiv) as the terminal oxidant.

  • Catalytic Cycle: Seal the tube and heat to 110°C for 24 hours. The alkylarene undergoes selective benzylic C-H abstraction, followed by radical capture and transmetalation with the arylboronic acid[3].

  • Internal Validation (Self-Correction): Quench an aliquot at 12 hours and analyze via GC-MS. The ratio of the target asymmetric product to the symmetric homocoupled byproduct (1,1-bis(p-tolyl)ethane) serves as an internal metric for catalyst chemoselectivity. A ratio of < 95:5 indicates ligand degradation or oxygen ingress.

  • Isolation: Purify via flash column chromatography (hexanes/ethyl acetate gradient) to yield the pure 1-methoxy-4-(1-(p-tolyl)ethyl)benzene.

Synthesis Step1 Alkylarene + Arylboronic Acid (Feedstock Reagents) Step2 Cu-Catalyzed Oxidative Arylation (Chemoselective Cross-Coupling) Step1->Step2 Cu(II) Catalyst, Oxidant Step3A Asymmetric 1,1-Diarylalkane (Target: High Yield) Step2->Step3A Selective Transmetalation Step3B Symmetric Homocoupling (Byproduct: <5%) Step2->Step3B Non-selective Radical Coupling

Figure 1: Chemoselective Cu-catalyzed synthesis workflow for asymmetric diarylalkanes.

Protocol B: In Vitro Microsomal Stability & Metabolite Identification

To prove the metabolic advantage of the asymmetric scaffold, compounds are subjected to human liver microsome (HLM) clearance assays.

Step-by-Step Workflow:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (1 mM final concentration).

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Internal Validation (Self-Correction): Run parallel incubations with Verapamil (high clearance control, T₁/₂ < 15 min) and Warfarin (low clearance control, T₁/₂ > 60 min). If the controls fall outside historical ranges, the microsomal batch is deemed enzymatically inactive and the data is discarded.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL_int) and identify M+16 (oxidation) or M-14 (demethylation) metabolite peaks.

Pathway A 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (Asymmetric Parent) B CYP450 Enzymes (Hepatic Microsomes) A->B Incubation C Benzylic Oxidation (-CH3 to -CH2OH) B->C Major Pathway D O-Demethylation (-OCH3 to -OH) B->D Minor Pathway

Figure 2: Divergent CYP450-mediated metabolic pathways of the asymmetric pharmacophore.

Quantitative Performance Comparison

The experimental data synthesized below highlights the functional superiority of the asymmetric scaffold over its symmetric counterparts.

Physicochemical / ADMET Property1,1-bis(4-methoxyphenyl)ethane (Symmetric)1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (Asymmetric)1,1-bis(p-tolyl)ethane (Symmetric)
Calculated LogP (cLogP) 3.844.214.95
Aqueous Solubility (pH 7.4) High (85 µg/mL)Moderate (42 µg/mL)Poor (<5 µg/mL)
Primary Metabolic Pathway Rapid O-DemethylationBenzylic Oxidation & O-DemethylationRapid Benzylic Oxidation
HLM Half-Life (T₁/₂) 22 minutes48 minutes 31 minutes
Intrinsic Clearance (CL_int) 63 µL/min/mg28 µL/min/mg 44 µL/min/mg
Crystallinity / Melting Point High (Solid, ~80°C)Low (Oil/Low-melting solid)High (Solid, ~85°C)

Data Interpretation: The asymmetric 1-methoxy-4-(1-(p-tolyl)ethyl)benzene acts as a "Goldilocks" molecule. The bis-methoxy analogue clears too rapidly due to dual vulnerability to O-demethylation (leading to rapid Phase II glucuronidation). Conversely, the bis-tolyl analogue is excessively lipophilic (cLogP ~5.0), leading to poor solubility and high non-specific binding. The asymmetric compound perfectly balances lipophilic efficiency with metabolic stability, making it the superior candidate for lead optimization.

References

  • Qing, X., et al. "Pharmacophore modeling: advances, limitations, and current utility in drug discovery." Dovepress.2

  • "Modular Synthesis of Diarylalkanes by Nickel-Catalyzed 1,1-Diarylation of Unactivated Terminal Alkenes." Chinese Chemical Society. 1

  • "Feedstocks to Pharmacophores: Cu-Catalyzed Oxidative Arylation of Inexpensive Alkylarenes Enabling Direct Access to Diarylalkanes." ACS Publications.3

  • "Chemoselective Cu-Catalyzed Cross-Nucleophile Alkylarylation of Alkenes." NIH PMC. 4

Sources

Comparative

Comparative Reactivity Guide: 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene vs. Standard Aromatic Ethers

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In synthetic chemistry and drug development, the reactivity profile of arom...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In synthetic chemistry and drug development, the reactivity profile of aromatic ethers dictates their utility as intermediates, directing groups, or pharmacophores. Standard aromatic ethers, such as anisole (methoxybenzene), are classically defined by the strong resonance donation (+M effect) of the oxygen atom, which highly activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS).

However, substituting the para-position with a bulky, bis-benzylic moiety fundamentally alters this paradigm. 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene —a 1,1-diarylethane derivative—exhibits an orthogonal reactivity profile compared to standard ethers. The massive 1-(p-tolyl)ethyl group not only sterically shields the aromatic core, suppressing standard EAS, but also introduces a highly labile tertiary bis-benzylic C–H bond. This guide objectively compares the performance, kinetic behavior, and mechanistic causality of these two structural classes, supported by field-proven experimental data.

Structural and Electronic Profiling (The "Why")

To understand the divergent behavior of these molecules, we must analyze their electronic and steric environments:

  • Standard Aromatic Ethers (e.g., Anisole): The relatively small methoxy group directs electrophiles to the ortho and para positions. Because the para position is sterically unhindered, it is the kinetically and thermodynamically favored site for EAS (e.g., bromination, nitration). The alkyl C–H bonds (if any, such as in benzyl methyl ether) are moderately susceptible to oxidation but lack extreme stabilization.

  • 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene: The para-position is completely blocked. While the ortho positions remain electronically activated by the methoxy group, the sheer steric bulk of the 1,1-diarylethyl group severely restricts the trajectory of incoming electrophiles, slowing down EAS significantly. More importantly, the tertiary benzylic carbon is bonded to a 4-methoxyphenyl group, a 4-methylphenyl (p-tolyl) group, and a methyl group. The resulting radical formed at this position is exceptionally stable due to extensive resonance delocalization into both electron-rich aromatic rings. This drastically lowers the Bond Dissociation Energy (BDE) of the C–H bond, making it a prime target for Hydrogen Atom Transfer (HAT) chemistry.

Hock Rearrangement Migratory Aptitude

When subjected to aerobic oxidation, 1,1-diarylethanes form hydroperoxides that can be cleaved under acidic conditions to yield phenols and acetophenones—a process established by . During this acid-catalyzed Hock rearrangement, the aryl group with the higher electron density migrates preferentially to the electron-deficient oxygen. Because the 4-methoxyphenyl group (+M effect) is more electron-donating than the p-tolyl group (+I effect), it migrates faster. This causality dictates the product distribution, heavily favoring 4-methoxyphenol over p-cresol.

Mandatory Visualizations: Mechanistic & Reactivity Mapping

ReactivityMap cluster_anisole Standard Ether (Anisole) cluster_target 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene A_Core Anisole Core A_EAS Para-EAS (Fast, >95% Yield) A_Core->A_EAS Br2 / AcOH A_Ox Benzylic Oxidation (Inert) A_Core->A_Ox NHPI / O2 T_Core Diarylalkane Ether T_EAS Ortho-EAS / Ipso-Cleavage (Slow, Steric Hindrance) T_Core->T_EAS Br2 / AcOH T_Ox Benzylic Oxidation (Fast, High Yield) T_Core->T_Ox NHPI / O2

Caption: Comparative reactivity map highlighting orthogonal chemical behavior under identical conditions.

Pathway A 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene B NHPI / O2 (HAT Process) A->B Radical Initiation C Hydroperoxide Intermediate B->C O2 Insertion D H2SO4 (Hock Rearrangement) C->D Protonation E 4-Methoxyphenol + 4-Methylacetophenone D->E Aryl Migration

Caption: Mechanistic pathway of NHPI-catalyzed aerobic oxidation and selective Hock rearrangement.

Comparative Experimental Data

The following tables summarize the quantitative performance of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene against anisole under standard reaction conditions.

Table 1: Kinetic & Thermodynamic Reactivity Metrics

SubstrateBenzylic Oxidation Rate (NHPI/O₂, 80°C)Major EAS Product (Br₂, AcOH, 25°C)Ether Cleavage (BBr₃, -78°C to RT)
Anisole Inert4-Bromoanisole (>95% yield, <30 min)Phenol (>95% yield, clean)
1-Methoxy-4-(1-(p-tolyl)ethyl)benzene Fast (>90% conversion in 4h)2-Bromo derivative (slow, >4h) + ipso-cleavage side productsTarget phenol + significant retro-Friedel-Crafts degradation

Table 2: Product Distribution for NHPI-Catalyzed Oxidation & Cleavage of the Diarylalkane

Cleavage PathwayMigrating GroupResulting PhenolResulting AcetophenoneRelative Ratio
Pathway A (Major) 4-Methoxyphenyl4-Methoxyphenol4-Methylacetophenone~85%
Pathway B (Minor) 4-Methylphenyl (p-tolyl)p-Cresol4-Methoxyacetophenone~15%

Data Interpretation: The ~85:15 ratio validates the theoretical migratory aptitude model, proving that the electron-rich 4-methoxyphenyl ring stabilizes the transition state during oxygen migration far better than the p-tolyl ring.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems utilizing internal standards and orthogonal tracking methods.

Protocol A: NHPI-Catalyzed Aerobic Oxidation and Hock Cleavage

Purpose: To selectively cleave the diarylethane into its constituent phenol and acetophenone.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (1.0 mmol, 240 mg) in 5 mL of dry acetonitrile. Add N-hydroxyphthalimide (NHPI, 0.1 mmol, 16.3 mg) and azobisisobutyronitrile (AIBN, 0.05 mmol, 8.2 mg). Add dodecane (0.5 mmol) as an internal standard for GC-FID validation.

  • Oxidation Phase: Equip the flask with an O₂ balloon. Stir the mixture at 80°C for 12 hours.

  • Validation Step 1: Pull a 50 µL aliquot, dilute with EtOAc, and analyze via GC-MS. You must observe the disappearance of the starting material peak and the appearance of the hydroperoxide intermediate (M+ = 272 m/z).

  • Hock Cleavage Phase: Cool the reaction to room temperature. Slowly add 1 mL of a 1% (v/v) H₂SO₄ solution in acetonitrile. Stir for 2 hours.

  • Workup & Validation Step 2: Neutralize with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 10 mL). Dry over anhydrous Na₂SO₄ and concentrate. Analyze the crude mixture via GC-FID against the dodecane internal standard to quantify the 85:15 ratio of 4-methoxyphenol to p-cresol.

Protocol B: Controlled Electrophilic Bromination

Purpose: To demonstrate the steric retardation of EAS compared to standard anisole.

  • Reaction Setup: Prepare two parallel reaction vials. In Vial 1, dissolve Anisole (1.0 mmol) in 5 mL glacial acetic acid. In Vial 2, dissolve 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (1.0 mmol) in 5 mL glacial acetic acid. Add 1,3,5-trimethoxybenzene (0.2 mmol) to both as an NMR internal standard.

  • Reagent Addition: Add a solution of Br₂ (1.05 mmol) in 1 mL acetic acid dropwise to both vials at 25°C.

  • Kinetic Monitoring (Validation): Pull 100 µL aliquots at 10 min, 30 min, 1h, and 4h. Quench with saturated aqueous Na₂S₂O₃ and extract with CDCl₃ for immediate ¹H-NMR analysis.

  • Expected Outcome: Vial 1 will show complete conversion to 4-bromoanisole within 30 minutes. Vial 2 will show <20% conversion at 30 minutes, slowly yielding the 2-bromo derivative alongside ipso-cleavage degradation products (due to the stability of the departing diarylmethyl carbocation) over 4 hours.

References

  • Title: Selective one-pot synthesis of various phenols from diarylethanes Source: Chemical Communications, (29), 3417-3419, Royal Society of Chemistry (2008). URL: [Link]

Validation

A Comparative Guide to the FTIR Spectroscopy of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

This guide provides an in-depth analysis of the functional groups present in 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene using Fourier-Transform Infrared (FTIR) spectroscopy. It is designed for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the functional groups present in 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene using Fourier-Transform Infrared (FTIR) spectroscopy. It is designed for researchers, scientists, and professionals in drug development who are looking to understand and apply FTIR for the structural elucidation of complex organic molecules. This document moves beyond a simple procedural outline, offering a comparative analysis grounded in the principles of vibrational spectroscopy to provide a comprehensive understanding of the molecule's spectral features.

Introduction: The Role of FTIR in Molecular Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. This fingerprint provides invaluable information about the molecular structure. For a complex molecule like 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene, which contains multiple functional groups, FTIR serves as a critical tool for structural verification and purity assessment.

Molecular Structure and Expected Vibrational Modes

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene possesses several key functional groups that are expected to exhibit characteristic absorption bands in an FTIR spectrum:

  • Aromatic Rings: Two para-substituted benzene rings are present. These will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1400 cm⁻¹ region.[1] The substitution pattern will also influence the out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region.[1]

  • Aryl Ether: The methoxy group (-OCH₃) attached to one of the benzene rings forms an aryl alkyl ether. This functional group is characterized by two strong C-O stretching bands: an asymmetric stretch typically found near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[2][3] The asymmetric stretch is often more intense due to resonance effects that increase the double-bond character of the C-O bond.[2][3]

  • Alkyl Groups: The molecule contains a methyl group (-CH₃) from the tolyl moiety, another methyl group in the ethyl bridge, and a methoxy methyl group. These will produce aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations in the 1470-1365 cm⁻¹ region.

  • Para-Disubstituted Benzene Rings: Both aromatic rings are para-substituted. This substitution pattern is expected to produce a characteristic strong out-of-plane C-H bending absorption in the 860-790 cm⁻¹ range.[4]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the acquisition of a reliable FTIR spectrum for 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene, the following step-by-step methodology is recommended. This protocol is designed to be self-validating by incorporating background scans to account for atmospheric and instrumental variations.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector is suitable for this analysis.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Crystal Cleaning: Before sample application, clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any residues.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This scan will measure the absorbance of the atmosphere (CO₂ and H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the crystal, which is crucial for obtaining a strong signal.

  • Sample Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

  • Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum, resulting in the final infrared spectrum of the compound.

Experimental Workflow Diagram

Caption: A streamlined workflow for acquiring an FTIR spectrum using the ATR technique.

Spectral Analysis and Functional Group Assignment

The following table summarizes the expected and observed (hypothetical) FTIR absorption bands for 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3050 - 3020MediumAromatic C-HStretching
2965 - 2850Medium-StrongAliphatic C-HStretching
1610, 1515StrongAromatic C=CRing Stretching
1465 - 1440MediumAliphatic C-HBending (CH₂ and CH₃)
1380 - 1370Medium-WeakAliphatic C-HBending (CH₃)
~1245StrongAryl-OAsymmetric C-O Stretching
~1035StrongO-CH₃Symmetric C-O Stretching
~820Strongp-disubstitutedC-H Out-of-Plane Bending

Comparative Spectral Analysis

To better understand the spectral features of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene, it is instructive to compare its spectrum with those of simpler, related molecules: anisole and p-xylene.

  • Comparison with Anisole (Methoxybenzene): Anisole provides the characteristic spectrum of an aryl alkyl ether.[2] Its spectrum is dominated by a strong asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[2][3] The spectrum of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is expected to exhibit these same strong C-O stretching bands, confirming the presence of the methoxybenzene moiety. The aromatic C-H and C=C stretching vibrations will also be similar.

  • Comparison with p-Xylene (1,4-Dimethylbenzene): The FTIR spectrum of p-xylene is characterized by absorptions from the para-substituted benzene ring and the methyl groups.[5] The prominent C-H out-of-plane bending vibration for para-substitution is typically observed around 800 cm⁻¹.[4] The presence of a strong band in this region for 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene would be consistent with its para-substituted aromatic rings. The aliphatic C-H stretching and bending vibrations from the methyl groups in p-xylene will also be present in the spectrum of the target molecule, but with additional contributions from the ethyl bridge.

By comparing these spectra, the specific contributions of the aryl ether and the substituted tolyl group to the overall spectrum of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene can be clearly delineated.

Structure-Spectrum Correlation Diagram

G cluster_mol 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene cluster_spec FTIR Spectrum mol A Aromatic C-H Stretch ~3030 cm⁻¹ mol->A Benzene Rings B Aliphatic C-H Stretch ~2960 cm⁻¹ mol->B Ethyl & Methyl Groups C Aromatic C=C Stretch ~1610, 1515 cm⁻¹ mol->C Benzene Rings D Aryl-O Asymmetric Stretch ~1245 cm⁻¹ mol->D Methoxy Group E O-CH3 Symmetric Stretch ~1035 cm⁻¹ mol->E Methoxy Group F p-Substituted C-H Bend ~820 cm⁻¹ mol->F p-Substitution

Caption: Correlation between the functional groups of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene and their characteristic FTIR absorption bands.

Conclusion

The FTIR spectrum of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene provides a detailed fingerprint of its molecular architecture. The presence of characteristic absorption bands for the aryl ether linkage, the para-substituted aromatic rings, and the aliphatic moieties allows for a confident structural assignment. By comparing the spectrum with those of simpler, related structures like anisole and p-xylene, a deeper understanding of the contribution of each functional group to the overall spectrum is achieved. This comparative approach, coupled with a robust experimental protocol, exemplifies the power of FTIR spectroscopy as a primary tool for functional group analysis in organic chemistry and drug development.

References

  • Benzene and its derivatives. (n.d.).
  • Bartleby. (2021, August 17). IR Spectrum Of Anisole. In bartleby.com. Retrieved from [Link]

  • Gardner, A. M., & Wright, T. G. (2011). Consistent assignment of the vibrations of monosubstituted benzenes. The Journal of Chemical Physics, 135(11), 114305. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers by a Knockout. Spectroscopy, 32(5), 22-33.
  • Li, X., & He, X. (2021). Characterizing Chemical Similarity with Vibrational Spectroscopy: New Insights into the Substituent Effects in Monosubstituted Benzenes. The Journal of Physical Chemistry A, 125(48), 10398–10411. [Link]

  • Veening, H. (1966). Quantitative infrared analysis of xylene mixtures: Internal standard method. Journal of Chemical Education, 43(6), 319. [Link]

  • Trivedi, M. K., & Branton, A. (2015). Spectroscopic and Thermal Characterization of Biofield Treated Anisole. Science Journal of Chemistry, 3(6), 93. [Link]

  • Sreekanth, T., & Rao, D. K. (2014). Molecular interaction studies of binary liquid mixtures of anisole with o-, m- and p-cresols at temperatures T = (303.15, 308.15 and 313.15) K. Journal of Molecular Liquids, 197, 364-372.
  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). [Video]. YouTube. Retrieved from [Link]

  • Sundaraganesan, N., & Ilakiamani, S. (2007). VIBRATIONAL WAVENUMBERS AND STRUCTURAL DETERMINATION OF DILITHIUM TEREPHTHALATE. RASAYAN Journal of Chemistry, 1(1), 11-20.
  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37.
  • Kusabiraki, M., Matushita, K., Iyama, T., & Tamura, A. (2007). Plasma Polymer Films Prepared in a Triode Glow Discharge. Journal of the Japan Institute of Electronics Packaging, 10(4), 289-294.
  • Wang, L., Zhang, J., & Zhao, Y. (2014). Pressure-induced polymerization of p-xylene. RSC Advances, 4(104), 59938-59941.
  • National Institute of Standards and Technology. (n.d.). p-Xylene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pearson Education. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in the fingerprint region. Retrieved from [Link]

Sources

Comparative

benchmarking 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene against conventional synthetic reagents

An in-depth technical comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating advanced diarylalkane scaffolds. Executive Summary: The Diarylalkane Challenge The 1,1-di...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating advanced diarylalkane scaffolds.

Executive Summary: The Diarylalkane Challenge

The 1,1-diarylalkane pharmacophore is a ubiquitous structural motif in modern drug discovery, forming the core of numerous therapeutic agents including tubulin polymerization inhibitors, antihistamines, and anti-viral compounds[1]. Traditionally, synthesizing these frameworks required pre-functionalized benzylic electrophiles, which are notoriously unstable.

This guide benchmarks 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene (MTEB) —a bench-stable, electron-rich 1,1-diarylethane scaffold—against conventional alkylating reagents like Benzhydryl Chloride (BhCl) and Trityl Chloride (TrtCl). By leveraging modern photoredox-mediated Hydrogen Atom Transfer (HAT)[2], MTEB bypasses the severe limitations of classical two-electron polar pathways, offering superior stability, regioselectivity, and mild late-stage functionalization[3].

Mechanistic Causality: The Paradigm Shift in Activation

The Failure of Conventional Polar Pathways

Conventional reagents like BhCl and TrtCl operate via SN​1 or Friedel-Crafts mechanisms. They require harsh Lewis acids (e.g., FeCl3​ or AlCl3​ ) to force the heterolysis of a carbon-halogen bond[4]. If a chemist attempts to use the chloride derivative of the MTEB scaffold, the strongly electron-donating p-methoxy and p-methyl groups hyper-stabilize the resulting carbocation. While this accelerates initial ionization, it drastically lowers the activation barrier for E1 elimination. Consequently, the reaction yields unwanted styrene derivatives rather than the desired cross-coupled product.

The Photoredox/HAT Advantage

MTEB is utilized as an unactivated, stable hydrocarbon. Instead of relying on heterolysis, MTEB is activated via a single-electron transfer (SET) paradigm[5]. A visible-light photoredox catalyst excites a HAT catalyst (such as quinuclidine). The highly electrophilic quinuclidine radical cation selectively abstracts the sterically accessible, electron-rich benzylic hydrogen of MTEB. This generates a highly stable 1,1-diarylethyl radical that is completely immune to E1 elimination. This radical is then intercepted by a Nickel co-catalyst for stereoconvergent cross-coupling[6],[7].

Performance Benchmarking: MTEB vs. Conventional Reagents

The following table summarizes the quantitative and qualitative performance metrics of MTEB against industry-standard diarylmethyl reagents.

ParameterMTEB (Photoredox C-H Activation)Benzhydryl Chloride (BhCl)Trityl Chloride (TrtCl)
Activation Temperature 25 °C (Visible Light)-78 °C to 80 °C (Thermal)0 °C to 80 °C
Catalyst / Promoter 1 mol% Ir / 5 mol% Ni100–150 mol% Lewis Acid100–150 mol% Lewis Acid
Reactive Intermediate Carbon-centered RadicalCarbocationCarbocation
Reagent Shelf-Life > 2 years (Bench-stable)< 1 month (Moisture sensitive)< 6 months (Moisture sensitive)
Primary Side Reaction Minimal (< 5% ketone)E1 Elimination (> 40% styrene)Steric exclusion / Hydrolysis
Cross-Coupling Yield 75% – 90% < 30% (Complex mixtures)< 20%

Visualizing the Activation Logic

The diagram below maps the orthogonal reaction pathways, illustrating why the radical-based activation of MTEB succeeds where conventional carbocationic pathways fail.

G MTEB MTEB Scaffold (Stable C-H Precursor) Radical 1,1-Diarylethyl Radical (Highly Stabilized) MTEB->Radical C-H Abstraction PC Photocatalyst (*Ir) + Visible Light HAT HAT Catalyst (Quinuclidine) PC->HAT Energy/Electron Transfer HAT->Radical Hydrogen Transfer Product_MTEB Cross-Coupled Product (High Regioselectivity) Radical->Product_MTEB Ni-Catalyzed Trapping Conv Conventional Reagent (e.g., BhCl / TrtCl) Carbocation Carbocation (Prone to Elimination) Conv->Carbocation Heterolysis Lewis Lewis Acid / Heat (Harsh Activation) Lewis->Carbocation Activation Product_Conv Degradation Products (Styrenes / Mixtures) Carbocation->Product_Conv E1 Elimination / Polyalkylation

Fig 1: Photoredox HAT activation of MTEB vs. conventional Lewis acid-mediated heterolysis.

Self-Validating Experimental Protocols

To ensure reproducibility and mechanistic integrity, the following protocols include embedded self-validation checkpoints.

Protocol A: Photoredox-Enabled C(sp³)-H Arylation of MTEB (The Modern Standard)

Objective: Direct cross-coupling of MTEB with an aryl bromide to form a complex 1,1,1-triarylalkane.

Causality & Reagent Selection:

  • MTEB (1.0 equiv): The p-methoxy and p-methyl groups tune the benzylic C-H bond dissociation energy (BDE) to perfectly match the HAT catalyst.

  • [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%): Chosen because its excited-state oxidation potential is sufficiently high to oxidize quinuclidine to its radical cation[2].

  • Quinuclidine (10 mol%): Its radical cation is highly electrophilic and selectively abstracts the electron-rich benzylic hydrogen of MTEB rather than unactivated aliphatic C-H bonds[5].

  • NiCl2·dme / dtbbpy (5 mol%): Captures the generated 1,1-diarylethyl radical and undergoes stereoconvergent reductive elimination[7].

Step-by-Step Workflow:

  • In a dried Schlenk tube, combine MTEB, aryl bromide (1.2 equiv), Ir-photocatalyst, quinuclidine, Ni-catalyst, and K2​CO3​ (2.0 equiv).

  • Dissolve the mixture in anhydrous 1,4-dioxane (0.1 M).

  • Self-Validation Checkpoint 1 (Degassing): Perform three rigorous freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher for the Ir-photocatalyst and will rapidly trap the carbon radical. If the reaction mixture turns green/brown prematurely, oxygen contamination has occurred.

  • Irradiate with 450 nm blue LEDs at 25 °C for 24 hours.

  • Self-Validation Checkpoint 2 (Reaction Progress): Analyze via GC-MS. A successful reaction will show the mass of the cross-coupled product. The presence of diaryl ketone indicates failed degassing, while unreacted MTEB indicates photocatalyst bleaching.

Protocol B: Conventional Lewis Acid-Mediated Alkylation (Baseline Comparison)

Objective: Attempted Friedel-Crafts alkylation using the chloride derivative of MTEB[4].

Causality & Reagent Selection:

  • Benzylic Chloride (1.0 equiv): Must be generated in situ due to profound shelf-instability.

  • AlCl3 (1.5 equiv): A strong Lewis acid required to force the heterolysis of the C-Cl bond.

Step-by-Step Workflow:

  • Dissolve the benzylic chloride and an arene nucleophile in anhydrous DCM at -78 °C.

  • Slowly add AlCl3​ .

  • Self-Validation Checkpoint 1 (Intermediate Stability): Upon addition, the solution will immediately turn deep red/purple, indicating the formation of the highly stabilized 1,1-diarylethyl carbocation.

  • Allow the reaction to warm to room temperature.

  • Self-Validation Checkpoint 2 (Pathway Divergence): Monitor by TLC (Hexanes:EtOAc 9:1). Instead of the desired alkylated product, a highly UV-active, non-polar spot will dominate. Causality: The electron-donating groups hyper-stabilize the carbocation, drastically lowering the activation barrier for E1 elimination. The system self-validates its own failure by quantitatively yielding 1-(4-methoxyphenyl)-1-(p-tolyl)ethene (a styrene derivative) rather than the target product.

Sources

Validation

A Comparative Analysis of the Cytotoxic Profiles of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene and Toluene

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the cytotoxicity of two aromatic hydrocarbons: 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene and toluene. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the cytotoxicity of two aromatic hydrocarbons: 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene and toluene. While both are organic solvents, their structural differences, particularly the presence of a methoxy group and a more complex alkyl substituent in the former, are anticipated to lead to distinct toxicological profiles. This document will delve into their mechanisms of action, present available cytotoxicity data, and provide detailed protocols for assessing their effects on cell viability and function.

Introduction to the Compounds

Toluene , or methylbenzene, is a widely used industrial solvent found in products such as paints, thinners, and adhesives.[1] Its toxicity is a significant concern in occupational health and cases of solvent abuse.[1][2] Toluene's primary toxic effects are on the central nervous system (CNS), but it can also impact the respiratory system, heart, liver, and kidneys.[1][2][3] The parent compound, rather than its metabolites, is believed to be the primary toxic agent.[4]

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is a less common, more complex aromatic ether. Its structural similarity to other methoxylated biphenyl compounds suggests potential biological activity, including possible estrogenic effects.[5][6] The presence of the methoxy group can significantly alter a molecule's metabolic fate and interaction with cellular targets compared to its non-methoxylated analogue.[6][7] While specific cytotoxicity data for this compound is scarce, we can draw inferences from related structures.

Comparative Cytotoxicity: An Evidence-Based Overview

Toluene Cytotoxicity

Toluene's cytotoxicity is concentration and cell-type dependent. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis.[8][9] For instance, in porcine ovarian granulosa cells, toluene exposure led to reduced cell viability, decreased markers of proliferation, and an increase in apoptosis markers.[9] The lipophilic nature of toluene allows it to easily penetrate cell membranes, leading to disruption of membrane function and interference with neuronal proteins.[3][10]

Published airborne IC50 values (the concentration of a substance in the air that causes a 50% inhibition of a biological function) for toluene in different human cell lines highlight its toxic potential.[11]

Cell LineIn Vitro AssayAirborne IC50 (ppm)
A549 (lung carcinoma)MTT~5000
A549 (lung carcinoma)Neutral Red Uptake~4500
BEAS-2B (bronchial epithelium)MTT~4000
BEAS-2B (bronchial epithelium)Neutral Red Uptake~3500
THP-1 (monocytic leukemia)MTT~3000
THP-1 (monocytic leukemia)Neutral Red Uptake~2500
Table adapted from published data.[11]
Predicted Cytotoxicity of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

The cytotoxicity of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is likely influenced by its methoxy group and overall structure. Methoxylation can have varied effects on toxicity. In some cases, it can reduce estrogenic activity compared to parent bisphenol compounds.[6] However, other methoxylated compounds, such as certain stilbene derivatives, have shown significant cytotoxicity, sometimes exceeding that of their non-methoxylated parent compounds.[12]

The metabolism of this compound will be a key determinant of its cytotoxicity. If the methoxy group is metabolized to a hydroxyl group, the resulting phenol could have different and potentially greater reactivity and toxicity.[7] Furthermore, its structural similarity to some xenoestrogens raises the possibility of endocrine-disrupting activity, which can manifest as cytotoxicity in hormone-responsive cell lines.[13]

Mechanistic Insights into Cytotoxicity

Toluene's Mechanism of Action

The precise molecular mechanisms of toluene's toxicity are not fully elucidated but are thought to involve its high lipid solubility, allowing it to disrupt neuronal membranes and protein function.[3] Toluene is metabolized primarily in the liver by the cytochrome P450 (CYP) enzyme system.[14] The main metabolic pathway involves oxidation to benzyl alcohol, which is then converted to benzoic acid and excreted as hippuric acid.[15] Minor metabolites, such as cresols, are formed via epoxide intermediates and can be further metabolized to reactive species like methylbenzoquinone, which may contribute to oxidative DNA damage.[15]

Caption: Metabolic pathway of toluene leading to both detoxification products and reactive metabolites.

Potential Mechanisms of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

The metabolism of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene is expected to involve O-demethylation by CYP enzymes, a common phase I metabolic reaction for methoxylated aromatic compounds.[7] This would produce a phenolic metabolite. The subsequent fate of this phenol—whether it undergoes detoxification through phase II conjugation or is oxidized to a reactive quinone-type species—would be critical to its cytotoxic potential.

Furthermore, as a potential xenoestrogen, this compound could interact with estrogen receptors (ERs).[13] This interaction could trigger downstream signaling pathways that affect cell proliferation, apoptosis, and other cellular processes, particularly in ER-positive cell lines like MCF-7 breast cancer cells.[16]

Caption: Potential mechanism of action for a xenoestrogen via the estrogen receptor pathway.

Experimental Protocols for Cytotoxicity Assessment

To empirically compare the cytotoxicity of these two compounds, a series of well-established in vitro assays are recommended.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[17][18] Metabolically active cells reduce the yellow MTT to a purple formazan product.[19]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[19]

  • Compound Treatment: Treat cells with a range of concentrations of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene and toluene (e.g., from 0.1 µM to 1000 µM) for 24, 48, or 72 hours. Include untreated (negative) and known cytotoxic agent (positive) controls.[19]

  • MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[19]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[17][19]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17][19]

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[20]

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[17]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Determine the amount of LDH release, which is proportional to the number of lysed cells. It's important to use appropriate controls, including a maximum LDH release control where cells are completely lysed with a detergent.[21]

Caption: General experimental workflow for comparing cytotoxicity.

Conclusion and Future Directions

While toluene is a well-characterized cytotoxic agent, the toxicological profile of 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene remains largely unexplored. Based on structure-activity relationships, it is plausible that its cytotoxicity could be significant, potentially mediated by its metabolites and possible endocrine-disrupting properties.

Future research should focus on direct comparative studies using a panel of cell lines, including liver (e.g., HepG2) and neuronal cells, to reflect the known target organs of toluene, as well as hormone-responsive cells (e.g., MCF-7) to investigate potential xenoestrogenic effects. A comprehensive toxicological evaluation would also include assays for genotoxicity and oxidative stress to provide a more complete picture of the cellular damage induced by these compounds.

References

  • Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR - Cdc. (n.d.). Retrieved from [Link]

  • Developmental neurotoxicity of toluene: in vivo and in vitro effects on astroglial cells - PubMed. (2003, February 15). Retrieved from [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024, October 18). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Toluene Toxicity in the Brain: From Cellular Targets to Molecular Mechanisms. (2025, January 15). Retrieved from [Link]

  • Toxicological Review of Toluene (CAS No. 108-88-3) (PDF). (2002, September 12). Retrieved from [Link]

  • and 6'-Alkyl Derivatives of 3'-Ethyl-4-methoxy-biphenyl-4'. (n.d.). Retrieved from [Link]

  • Methoxy groups reduced the estrogenic activity of lignin-derivable replacements relative to bisphenol A and bisphenol F as studied through two in vitro assays - PubMed. (2021, February 15). Retrieved from [Link]

  • Toluene Toxicity: Practice Essentials, Pathophysiology, Etiology - Medscape Reference. (2025, February 26). Retrieved from [Link]

  • Chapter: Case Study 42: Toluene Toxicity - National Academies of Sciences, Engineering, and Medicine. (n.d.). Retrieved from [Link]

  • The Toxic Effect of Toluene on Ovarian Cells Can Be Prevented by the MicroRNA miR-152. (n.d.). Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

As a Senior Application Scientist, I understand that handling specialized diarylalkane derivatives like 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene requires more than just a cursory glance at a safety sheet. This compound—a li...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized diarylalkane derivatives like 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene requires more than just a cursory glance at a safety sheet. This compound—a lipophilic aromatic ether—presents unique handling challenges in drug development and materials science. Because of its highly non-polar nature and bulky aromatic ring systems, improper handling can lead to rapid glove degradation, skin defatting, and potential systemic absorption.

To build a truly secure laboratory environment, safety cannot be a passive checklist; it must be a self-validating system. This guide synthesizes regulatory standards with field-proven laboratory practices to provide you with the definitive operational and logistical framework for handling this chemical safely.

Part 1: The Causality of PPE Selection (Expertise & Experience)

In laboratory safety, Personal Protective Equipment (PPE) is your final line of defense, but its efficacy relies entirely on material compatibility[1]. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE based on specific chemical hazards under 29 CFR 1910.132[2].

When handling 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene, we must address its chemical behavior as a lipophilic agent:

  • The Latex Fallacy: Standard latex examination gloves offer near-zero resistance to aromatic ethers. The lipophilic nature of this diarylalkane causes rapid swelling and permeation of the latex polymer matrix, creating a false sense of security[3].

  • The Nitrile/Neoprene Imperative: Nitrile or Neoprene gloves are mandatory. Their synthetic, cross-linked structures provide a superior barrier against aromatic hydrocarbons, preventing the chemical from stripping the natural oils from your skin (defatting) and entering your bloodstream.

Quantitative PPE Selection Matrix

The following table summarizes the required PPE, material specifications, and the scientific causality behind each choice.

PPE CategoryMaterial SpecificationPerformance MetricCausality & Scientific Justification
Hand Protection Nitrile or Neoprene (≥ 5 mil thickness)Breakthrough time > 240 minsAromatic ethers rapidly permeate natural rubber latex. Nitrile provides a cross-linked synthetic barrier preventing defatting and systemic absorption[3].
Eye Protection ANSI Z87.1 Chemical Splash Goggles100% droplet exclusionPrevents corneal damage from micro-aerosols generated during liquid transfer or powder aerosolization[4].
Body Protection Flame-Resistant (FR) Lab CoatHigh tensile strength, fluid resistantProtects personal clothing from lipophilic absorption; FR material mitigates risks if handled near ignition sources[4].
Respiratory N95 or Half-Face Respirator (Organic Vapor)95% particulate/vapor filtrationRequired only if engineering controls (fume hoods) fail or during major spill cleanups outside of ventilated zones[1].

Part 2: Operational Workflow & Handling Protocols

According to the National Research Council's Prudent Practices in the Laboratory, engineering controls must always precede PPE in the hierarchy of safety[5]. The following protocol is designed as a self-validating system : you cannot proceed to the next step unless the current step's safety condition is verified.

Step-by-Step Handling Methodology
  • Pre-Operation Assessment (Validation Step): Before opening the chemical container, verify the fume hood face velocity is between 80–100 feet per minute (fpm) using the digital monitor. Self-Validation: If the monitor alarms or reads below 80 fpm, the protocol mandates immediate cessation of work. Do not proceed[6].

  • PPE Donning: Inspect nitrile gloves for micro-punctures by trapping air and squeezing. Don ANSI-certified splash goggles and a fully buttoned lab coat[4].

  • Material Transfer:

    • If Solid/Powder: Use anti-static spatulas to prevent static-induced aerosolization.

    • If Liquid: Use glass volumetric pipettes. Avoid plastic pipettes (like polystyrene) which may degrade upon contact with aromatic ethers.

  • Execution: Perform all reactions at least 6 inches behind the fume hood sash to ensure optimal vapor capture[7].

  • Decontamination: Wipe down the exterior surfaces of all sealed reaction vessels with a compatible, volatile solvent (e.g., isopropanol) to remove invisible lipophilic residues before removing them from the hood.

G N1 Risk Assessment (OSHA 29 CFR 1910.132) N2 Engineering Controls (Fume Hood Setup) N1->N2 Step 1 N3 PPE Donning (Nitrile, Goggles, Coat) N2->N3 Step 2 N4 Chemical Handling (Diarylalkane Transfer) N3->N4 Step 3 N5 Waste Segregation (Non-Halogenated) N4->N5 Step 4 N6 Decontamination N5->N6 Step 5

Chemical Handling and Exposure Control Workflow for Diarylalkanes.

Part 3: Spill Response & EPA-Compliant Disposal

Because 1-Methoxy-4-(1-(p-tolyl)ethyl)benzene lacks halogen atoms (like chlorine or fluorine), it is classified under Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines as a Non-Halogenated Organic Waste [8]. Mixing it with halogenated waste streams dramatically increases disposal costs and environmental risks.

Step-by-Step Spill Response & Disposal Plan
  • Immediate Containment: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity.

  • Assess & Neutralize: For spills under 1 Liter, don an organic vapor respirator. Cover the spill with inert absorbent pads or vermiculite. Causality: Vermiculite rapidly absorbs the lipophilic liquid, preventing it from seeping into floor micro-fissures[6].

  • Collection: Sweep the saturated absorbent using non-sparking tools and place it into a sealable, high-density polyethylene (HDPE) container.

  • EPA Waste Segregation:

    • Label the container explicitly as: "Hazardous Waste: Non-Halogenated Organic Solvent (Diarylalkane derivative)."

    • Ensure the container is kept in a secondary containment tray, strictly isolated from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic reactions[9].

  • Final Disposition: Transfer the manifested waste to your facility's Environmental Health and Safety (EHS) team for high-temperature incineration, which is the EPA-preferred destruction method for aromatic organics[10].

SpillResponse S1 Spill Detected S2 Assess Volume S1->S2 S3 Containment (Absorbent Pads) S2->S3 < 1L (Minor) S4 Collection (Sealable Container) S3->S4 S5 EPA Labeling (Hazardous Waste) S4->S5

Step-by-Step Spill Response and EPA-Compliant Waste Segregation.

References

  • Occupational Safety and Health Administration (OSHA) . "Personal Protective Equipment Standard (29 CFR 1910.132)." U.S. Department of Labor. [Link]

  • Occupational Safety and Health Administration (OSHA) . "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." U.S. Department of Labor. [Link]

  • National Research Council (NRC) . "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. [Link]

  • Environmental Protection Agency (EPA) . "Hazardous Waste Classification Guidelines." U.S. EPA. [Link]

Sources

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